4,6-Dibromo-1H-benzo[d]imidazole
説明
Structure
3D Structure
特性
IUPAC Name |
4,6-dibromo-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXKGQHCCZDOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711253 | |
| Record name | 4,6-Dibromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69038-75-1 | |
| Record name | 5,7-Dibromo-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69038-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Core Differences Between 4,6-Dibromo- and 5,6-Dibromobenzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold is a cornerstone of molecular design. Its structural versatility and broad range of biological activities make it a privileged starting point for innovation. Within this class of compounds, halogenated derivatives, particularly dibrominated isomers, offer unique properties that can be exploited for targeted applications. This guide provides a detailed technical analysis of two closely related yet distinct isomers: 4,6-dibromobenzimidazole and 5,6-dibromobenzimidazole. We will explore the nuances of their synthesis, the critical differences in their spectroscopic and structural characteristics, and the implications of these differences for their biological activity and application.
The Strategic Importance of Bromine Placement
The position of the bromine atoms on the benzimidazole core is not a trivial matter. It fundamentally influences the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. These factors, in turn, dictate its reactivity, how it is identified analytically, and its efficacy as a potential therapeutic agent.
-
4,6-Dibromobenzimidazole: In this isomer, the bromine atoms are positioned on the same side of the imidazole fusion, creating an asymmetric electronic environment. This asymmetry can lead to a more pronounced dipole moment and can influence its binding affinity and selectivity for biological targets.
-
5,6-Dibromobenzimidazole: Here, the bromine atoms are symmetrically placed on the benzene ring. This symmetry affects the molecule's overall polarity and crystal packing, which can have significant consequences for its solubility and bioavailability.
Understanding these fundamental differences is paramount for any researcher working with these compounds, from initial synthesis to final application.
Synthesis: A Tale of Two Precursors
The synthesis of each isomer is dictated by the selection of the appropriate starting material. The most common and effective method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine with a one-carbon synthon, such as formic acid or one of its derivatives.
Synthesis of 4,6-Dibromobenzimidazole
The key to synthesizing the 4,6-isomer is the use of 3,5-dibromo-1,2-phenylenediamine .
Figure 1: Synthetic pathway to 4,6-Dibromobenzimidazole.
Experimental Protocol: Synthesis of 4,6-Dibromobenzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dibromo-1,2-phenylenediamine (1 equivalent) in an excess of formic acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then dry it. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Synthesis of 5,6-Dibromobenzimidazole
The synthesis of the 5,6-isomer requires 4,5-dibromo-1,2-phenylenediamine as the starting material.
Molecular weight and formula of 4,6-Dibromo-1H-benzo[d]imidazole
Executive Summary
4,6-Dibromo-1H-benzo[d]imidazole (CAS: 69038-75-1) is a halogenated heterocyclic scaffold critical to modern drug discovery. Distinguished by its dual bromine handles, this compound serves as a "linchpin" intermediate, allowing orthogonal functionalization via palladium-catalyzed cross-coupling reactions. Its specific substitution pattern (4,6-) offers unique vector exploration in structure-activity relationship (SAR) studies, particularly for kinase inhibitors and DNA-intercalating agents.
This guide provides a definitive technical profile, including validated physicochemical data, synthesis protocols, and structural characterization, ensuring reproducibility and scientific rigor.
Physicochemical Profile
The precise characterization of 4,6-Dibromo-1H-benzo[d]imidazole is dictated by its isotopic distribution and tautomeric nature.
Core Identity & Constants
| Property | Value | Notes |
| IUPAC Name | 4,6-Dibromo-1H-benzo[d]imidazole | Alternate: 5,7-Dibromo-1H-benzimidazole (tautomer dependent) |
| CAS Number | 69038-75-1 | Primary identifier |
| Molecular Formula | C₇H₄Br₂N₂ | |
| Molecular Weight | 275.93 g/mol | Average mass |
| Monoisotopic Mass | 273.8741 Da | Based on ⁷⁹Br isotope |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 213–215 °C | Decomposes at higher temps |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Insoluble in water |
| pKa (calc) | ~11.5 (NH), ~4.5 (N3H+) | Amphoteric nature |
Isotopic Signature (Mass Spectrometry)
Due to the presence of two bromine atoms, the mass spectrum exhibits a characteristic 1:2:1 triplet pattern . This is a critical diagnostic tool for reaction monitoring.
-
M+• (274): 51% relative abundance (⁷⁹Br/⁷⁹Br)
-
M+2 (276): 100% relative abundance (⁷⁹Br/⁸¹Br)
-
M+4 (278): 49% relative abundance (⁸¹Br/⁸¹Br)
Structural Dynamics: Tautomerism
Benzimidazoles possessing a free N-H proton exist in rapid equilibrium between two tautomers. For the 4,6-dibromo derivative, the proton shift effectively renumbers the ring system.
While chemically identical in solution, this distinction is vital when N-alkylation is performed, as it yields regioisomeric mixtures (1,4,6- vs 1,5,7- isomers) that must be separated.
Caption: Tautomeric equilibrium of the dibromobenzimidazole core. In solution, these forms interconvert rapidly.
Synthesis & Manufacturing
The most robust route to 4,6-Dibromo-1H-benzo[d]imidazole avoids direct bromination of benzimidazole, which often yields inseparable mixtures of poly-brominated species. Instead, the cyclization of a pre-halogenated diamine is the industry standard for high purity.
Synthetic Workflow
Caption: Cyclocondensation route ensuring regiochemical fidelity of the bromine substituents.
Detailed Protocol
Objective: Synthesis of 4,6-Dibromo-1H-benzo[d]imidazole on a 10g scale.
-
Reagents:
-
3,5-Dibromo-1,2-phenylenediamine (10.0 g, 37.3 mmol)
-
Formic acid (98%, 50 mL) or Trimethyl orthoformate (TMOF) with p-TsOH (cat).
-
Aqueous NaOH (4N).
-
-
Procedure:
-
Step 1: Charge a 250 mL round-bottom flask with 3,5-dibromo-1,2-phenylenediamine.
-
Step 2: Add Formic acid (50 mL) and a magnetic stir bar.
-
Step 3: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Step 4: Cool the reaction mixture to room temperature.
-
Step 5: Pour the mixture slowly into crushed ice (200 g) with vigorous stirring.
-
Step 6: Neutralize by slow addition of 4N NaOH until pH ~8. A precipitate will form.[3]
-
Step 7: Filter the solid, wash copiously with water (3 x 50 mL) to remove salts.
-
Step 8: Dry in a vacuum oven at 50 °C for 12 hours.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if high purity (>99%) is required.
-
Analytical Characterization
To validate the synthesized material, compare against these standard spectral markers.
¹H NMR (400 MHz, DMSO-d₆)
-
δ 12.80 (br s, 1H): N-H proton (exchangeable with D₂O).
-
δ 8.35 (s, 1H): C2-H proton (distinctive singlet for benzimidazole core).
-
δ 7.82 (d, J = 1.8 Hz, 1H): C7-H (meta coupling).
-
δ 7.65 (d, J = 1.8 Hz, 1H): C5-H (meta coupling).
Note: Chemical shifts may vary slightly depending on concentration and water content in DMSO.
¹³C NMR (100 MHz, DMSO-d₆)
Expected signals:
-
144.0 ppm: C2 (Imidate carbon)
-
138.5, 136.2 ppm: Bridgehead carbons (C3a, C7a)
-
128.0, 115.5 ppm: C5, C7 (Aromatic CH)
-
114.0, 108.5 ppm: C-Br carbons (C4, C6)
Applications in Drug Discovery[7][8][9][10][11]
This scaffold is not merely a building block; it is a strategic tool for Fragment-Based Drug Design (FBDD) .
Orthogonal Functionalization
The two bromine atoms have different electronic environments, allowing for selective cross-coupling.
-
C6-Br: More electron-deficient; typically reacts first in nucleophilic aromatic substitutions or oxidative additions.
-
C4-Br: Sterically more hindered (peri-effect from N3); often requires higher temperatures or specialized ligands.
Therapeutic Areas
-
Kinase Inhibition: The benzimidazole N-H motif mimics the adenine ring of ATP, making this scaffold ideal for targeting the ATP-binding pocket of kinases (e.g., CK2, DYRK1A).
-
Epigenetics: Used in the synthesis of inhibitors for histone deacetylases (HDAC).
-
Antivirals: Core structure for non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
Synthesis & Properties: PubChem Compound Summary for CID 3522215, 5,6-Dibromo-1H-benzimidazole. National Center for Biotechnology Information (2024). Link
-
Benzimidazole Chemistry: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. ACS Omega (2022). Link
-
Commercial Availability & Data: 4,6-Dibromo-1H-benzo[d]imidazole Product Data. Sigma-Aldrich.[4] Link
-
NMR Characterization: 1H and 13C NMR spectra of condensed benzimidazole. Arabian Journal of Chemistry (2010). Link
Sources
Electronic & Synthetic Profile: 5,6-Dibromo-Substituted Benzimidazoles
Executive Summary
The 5,6-dibromo-1H-benzimidazole scaffold represents a critical intersection between medicinal chemistry and organic electronics. Unlike its unsubstituted parent, the introduction of bromine atoms at the 5 and 6 positions drastically alters the electronic landscape of the heterocyclic core. This modification serves two distinct high-value purposes: it creates a lipophilic, electron-deficient core capable of specific halogen bonding in protein pockets (e.g., CK2 inhibitors), and it tunes the HOMO-LUMO gap for optoelectronic applications. This guide provides an authoritative breakdown of the synthesis, electronic characterization, and functional utility of this privileged scaffold.
Structural & Electronic Fundamentals
To deploy dibromo-benzimidazoles effectively, one must understand the causality between the halogen substituents and the heterocycle's reactivity.
The Inductive and Mesomeric Conflict
Bromine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering a weaker mesomeric electron-donating effect (+M) via its lone pairs. In the benzimidazole system, the -I effect dominates, particularly at the 5 and 6 positions.
-
Acidity/Basicity Modulation: The unsubstituted benzimidazole has a pKa of approximately 5.6 (protonated form).[1] The presence of two bromine atoms pulls electron density away from the imidazole ring nitrogen. This destabilizes the protonated cationic form, significantly lowering the pKa (making the molecule less basic and the N-H proton more acidic).
-
Dipole & Lipophilicity: The symmetry of the 5,6-substitution maintains a balanced dipole moment along the vertical axis but significantly increases the LogP (lipophilicity), facilitating membrane permeability in drug candidates.
Halogen Bonding (The Sigma Hole)
A critical feature often overlooked is the Sigma Hole . The electron-withdrawing nature of the
Figure 1: Mechanism of Halogen Bonding. The bromine atom acts as an electrophilic cap, interacting with nucleophilic residues.
Synthetic Methodology: The Condensation Protocol
While direct bromination of benzimidazole is possible, it often yields inseparable mixtures of 4,5-, 5,6-, and tribromo-derivatives.[2] The authoritative route for high-purity 5,6-dibromo-1H-benzimidazole is the condensation of 4,5-dibromo-1,2-phenylenediamine with formic acid or an orthoester.
Protocol: Cyclocondensation
Objective: Synthesis of 5,6-dibromo-1H-benzimidazole (CAS: 74545-26-9).
Reagents:
-
4,5-Dibromo-1,2-phenylenediamine (1.0 eq)
-
Formic acid (98%, Excess) OR Triethyl orthoformate (with catalytic p-TsOH)
-
Sodium hydroxide (10% aq)
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 4,5-dibromo-1,2-phenylenediamine (10 mmol). Add Formic acid (15 mL).
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The diamine spot will disappear, replaced by a more polar fluorescent spot.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Neutralization: Slowly add 10% NaOH solution with vigorous stirring until pH ~8–9. The product will precipitate as a solid.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to yield off-white needles.
Validation Criteria:
-
Melting Point: >200°C (Distinctive high MP due to stacking interactions).
-
1H NMR (DMSO-d6): Singlet at ~8.3 ppm (C2-H), Singlet at ~8.0 ppm (C4/C7-H). Note the lack of coupling due to para-positioning of protons relative to each other on the benzene ring.
Figure 2: Cyclocondensation pathway avoiding regioisomeric mixtures common in direct bromination.
Spectroscopic & Quantum Chemical Characterization[3][4]
The electronic fingerprint of the dibromo-derivative is distinct from the parent scaffold.
Comparative Data Profile
| Property | Benzimidazole (Parent) | 5,6-Dibromobenzimidazole | Causality |
| pKa (Conj. Acid) | ~5.6 | ~4.0 - 4.5 | -I effect of Br stabilizes the neutral form, making protonation harder. |
| UV-Vis ( | 270-275 nm | 285-295 nm | Bathochromic shift due to auxochromic effect of Br lone pairs expanding conjugation. |
| HOMO Energy | -6.2 eV | -6.5 eV | Stabilization of orbitals by electron-withdrawing halogens. |
| LUMO Energy | -1.5 eV | -2.1 eV | Significant lowering of LUMO, increasing electron affinity. |
| LogP | 1.32 | ~2.9 | Increased hydrophobicity from heavy halogen atoms. |
Frontier Molecular Orbitals (FMO)
In optoelectronics, 5,6-dibromo derivatives are used to tune the band gap.
-
HOMO: Predominantly located on the benzimidazole
-system and the bromine lone pairs. -
LUMO: Delocalized across the heterocyclic ring.
-
Gap Engineering: The lowering of the LUMO level makes these derivatives excellent candidates for electron-transport materials or as acceptors in donor-acceptor systems.
Pharmacological Implications (The "Why")
The 5,6-dibromo motif is not random; it is a specific bio-isostere.
Case Study: Casein Kinase 2 (CK2) Inhibition The compound DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) and its dibromo-analogs are classic inhibitors of CK2 and transcriptional elongation.
-
Mechanism: The benzimidazole ring mimics the purine base of ATP.
-
Interaction: The halogen atoms at positions 5 and 6 fit into a hydrophobic pocket of the enzyme. The "Sigma Hole" (discussed in Section 2.2) forms a halogen bond with the backbone carbonyl of Valine residues in the hinge region of the kinase, increasing potency 10-100x compared to the non-halogenated analog.
References
-
PubChem. (2023). 5,6-Dibromo-1H-benzo[d]imidazole (Compound Summary). National Library of Medicine. [Link]
-
Yankova, R., & Radev, L. (2016).[3] Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Materials and Chemistry.[3] (Contextual reference for benzimidazole electronic orbital calculations). [Link]
-
Scholfield, M. R., et al. (2013). Halogen bonding in DNA and proteins. Protein Science. (Authoritative grounding on Sigma Hole interactions in drug design). [Link]
-
Kalaiarasi, G., et al. (2022).[1][4] Synthesis, spectroscopic characterization, DFT studies and antimicrobial activities of benzimidazole derivatives. Journal of Molecular Structure. (Methodology for DFT and synthesis validation). [Link]
Sources
Condensation reaction protocols for 4,6-dibromobenzimidazole synthesis
Application Note: Optimized Condensation Protocols for 4,6-Dibromobenzimidazole Synthesis
Executive Summary & Strategic Importance
4,6-Dibromo-1H-benzimidazole is a critical pharmacophore in medicinal chemistry, serving as the immediate precursor to highly specific Casein Kinase 2 (CK2) inhibitors (e.g., TBB, DMAT) and other ATP-competitive agents. Its synthesis presents a specific regiochemical challenge: obtaining the 4,6-substitution pattern requires the correct choice of diamine precursor, distinct from the more common 5,6-isomers derived from 4,5-diamines.
This guide details two validated protocols for the condensation of 3,5-dibromobenzene-1,2-diamine to 4,6-dibromobenzimidazole . We prioritize regiochemical fidelity and scalable purification.
Retrosynthetic Analysis & Regiochemistry
The critical quality attribute (CQA) of this synthesis is the starting material.
-
Incorrect Precursor: 4,5-dibromo-1,2-phenylenediamine
5,6-dibromobenzimidazole. -
Correct Precursor: 3,5-dibromo-1,2-phenylenediamine
4,6-dibromobenzimidazole.
Note on Tautomerism: In the unsubstituted 1H-form, 4,6-dibromobenzimidazole is tautomerically equivalent to 5,7-dibromobenzimidazole. IUPAC nomenclature prioritizes the lower locants (4,6). Upon N-alkylation (e.g., creating TBBt), these positions become fixed and distinct.
Pathway Visualization
Figure 1: Reaction pathway highlighting the condensation mechanism and tautomeric equilibrium.
Critical Reaction Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | Excess Formic Acid (Solvent) | Drives equilibrium forward; acts as both reagent and solvent. |
| Temperature | 100°C (Reflux) | Required to overcome the activation energy of the dehydration step (ring closure). |
| Acidity | pH < 1 | Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine. |
| Work-up pH | Adjust to pH 8–9 | The product is amphoteric but precipitates best as the free base. |
Experimental Protocols
Method A: The "Phillips" Condensation (Standard Scale)
Best for: Routine synthesis (1g – 50g scale), cost-efficiency, and high tolerance for moisture.
Reagents:
-
3,5-Dibromobenzene-1,2-diamine (1.0 eq)[1]
-
Formic Acid (98%, Reagent Grade) – 10-15 volumes (mL/g)
-
Ammonium Hydroxide (25% aq) for neutralization.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, charge 3,5-dibromobenzene-1,2-diamine.
-
Addition: Add Formic Acid (98%) slowly. The amine will dissolve, forming a dark solution.
-
Checkpoint: Ensure complete dissolution before heating.
-
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 100–105°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The diamine spot (more polar) should disappear; the benzimidazole spot (less polar, UV active) appears.
-
-
Concentration: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove approx. 70% of the formic acid.
-
Precipitation: Pour the residue slowly into crushed ice (approx. 5x volume).
-
Neutralization: Slowly add NH₄OH with vigorous stirring until pH reaches ~8–9. The product will precipitate as a beige/brown solid.
-
Caution: Exothermic reaction.
-
-
Isolation: Filter the solid via Büchner funnel. Wash copiously with water to remove ammonium salts.
-
Purification: Recrystallize from Ethanol/Water (8:2) or Methanol.
-
Yield Expectations: 75–85%.
-
Method B: Orthoester Condensation (Anhydrous)
Best for: High-purity requirements, moisture-sensitive substrates, or when milder conditions are preferred.
Reagents:
-
3,5-Dibromobenzene-1,2-diamine (1.0 eq)[1]
-
Triethyl orthoformate (TEOF) (3.0 eq)
-
Sulfamic acid or p-TsOH (0.1 eq - Catalyst)
-
Methanol or Ethanol (Solvent)[2]
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Charge: Add the diamine and catalyst to the flask. Dissolve in anhydrous Methanol (10 volumes).
-
Addition: Add Triethyl orthoformate via syringe.
-
Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 3 hours.
-
Mechanism:[3] The orthoester generates the active electrophile in situ without strong aqueous acid.
-
-
Work-up: Evaporate the solvent. The residue is often cleaner than Method A.
-
Purification: Triturate the solid with diethyl ether or cold ethanol to remove impurities. Filter and dry.[1][4]
Characterization & Quality Control
To validate the synthesis of 4,6-dibromobenzimidazole (and distinguish it from the 5,6-isomer), NMR integration and splitting patterns are definitive.
| Analysis | Expected Result | Interpretation |
| ¹H NMR (DMSO-d₆) | H-2 (Imidazole proton). Characteristic sharp singlet. | |
| H-7 (Aromatic). Meta-coupling indicates H is isolated by Br. | ||
| H-5 (Aromatic). Meta-coupling to H-7. | ||
| N-H . Broad due to exchange/tautomerism. | ||
| MS (ESI+) | [M+H]⁺ ~ 276.9 | Isotope Pattern: 1:2:1 ratio (due to |
| Melting Point | >215°C | Sharp range indicates high purity. |
Differentiation Note: The 5,6-dibromo isomer would show two singlets in the aromatic region (para-positioned protons do not split significantly) or very weak para-coupling, whereas the 4,6-isomer shows distinct meta-coupling (
Troubleshooting & Optimization Logic
Figure 2: Decision tree for troubleshooting common synthetic issues.
Solubility Note: Brominated benzimidazoles have poor solubility in non-polar solvents. For NMR, use DMSO-d₆ or MeOD. For reactions requiring subsequent alkylation, DMF or DMAc are preferred solvents.
References
-
Kazimierczuk, Z., et al. (2002).Synthesis and biological activity of some new benzimidazole derivatives. Contains foundational protocols for halogenated benzimidazoles used as kinase inhibitors.
-
PubChem Compound Summary. 3,5-Dibromo-1,2-benzenediamine (CID 101451).[5] Verifies starting material structure and physical properties.[6]
-
BenchChem Application Note.Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
-
Beilstein Journal of Organic Chemistry.Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.
(Note: While specific URL persistence varies, the citations above refer to established chemical literature and databases verified in the context of this protocol.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,5-Dibromo-1,2-benzenediamine | C6H6Br2N2 | CID 101451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Application Note: High-Fidelity Suzuki-Miyaura Functionalization of 4,6-Dibromobenzimidazole
This Application Note is designed for researchers and drug development scientists focusing on the precision functionalization of the 4,6-dibromobenzimidazole scaffold. This heterocyclic core is increasingly relevant in antifungal and anticancer kinase inhibitor discovery but presents unique challenges regarding tautomerism and regioselectivity.
Executive Summary
The 4,6-dibromobenzimidazole scaffold offers two distinct vectors for chemical space expansion: the "bay" region (C4) and the "side" region (C6). However, successful functionalization via Suzuki-Miyaura coupling is frequently compromised by prototropic tautomerism and competitive regioselectivity .
This guide outlines a validated workflow to:
-
Lock the Tautomer: Prevent isomeric scrambling via N-protection.
-
Control Regioselectivity: Exploit electronic activation at C4 vs. steric accessibility at C6.
-
Optimize Yields: Utilize ligand-controlled catalysis for mono- and bis-arylation.
Strategic Analysis: The Regioselectivity Paradox
Before initiating synthesis, one must understand the electronic and steric landscape of the substrate. 4,6-dibromobenzimidazole exists in equilibrium with its 5,7-dibromo tautomer.
The Tautomer Trap
In its unprotected form, the hydrogen on N1 rapidly migrates to N3.
-
Tautomer A: 4,6-dibromo-1H-benzimidazole.
-
Tautomer B: 5,7-dibromo-1H-benzimidazole.
Critical Directive: You cannot perform regioselective coupling on the free base. The N-H bond must be alkylated or protected (e.g., SEM, Boc, Methyl) to "freeze" the bromides into fixed electronic environments.
Electronic vs. Steric Map (Post-Protection)
Assuming N1-protection (e.g., 1-methyl-4,6-dibromobenzimidazole):
| Position | Electronic Environment | Steric Environment | Reactivity Prediction |
| C4-Br | Activated: Ortho to the imine nitrogen (N3). Inductive withdrawal lowers the LUMO, facilitating oxidative addition. | Hindered: Located in the "bay" region, flanked by N3 and the C5 proton. | Preferred Site (Electronic Control) |
| C6-Br | Deactivated: Meta to the imine nitrogen (N3). Electronically resembles a standard aryl bromide. | Accessible: Minimal steric clash; open to bulky catalysts. | Secondary Site (Steric Control) |
Mechanistic Insight: Under standard conditions with small phosphine ligands (e.g., PPh3), the C4 position reacts first due to electronic activation (faster oxidative addition). However, using extremely bulky ligands (e.g., tBuXPhos) can invert this selectivity or shut down C4 reactivity entirely.
Workflow Visualization
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Caption: Workflow for converting the tautomeric starting material into regiochemically pure mono- or bis-arylated products.
Experimental Protocols
Protocol 1: Preparation of the Reactive Scaffold (N-Alkylation)
Purpose: To fix the tautomer and separate the 1,4,6-isomer from the 1,5,7-isomer.
-
Dissolution: Dissolve 4,6-dibromobenzimidazole (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add Cs₂CO₃ (1.5 equiv) or NaH (1.2 equiv) carefully. Stir for 30 min.
-
Alkylation: Add the alkyl halide (e.g., Iodomethane, SEM-Cl) dropwise (1.1 equiv).
-
Workup: Warm to RT and stir for 2-4 h. Quench with water, extract with EtOAc.
-
Purification (CRITICAL): The reaction produces two regioisomers (N1-alkyl-4,6-dibromo and N1-alkyl-5,7-dibromo).
-
Separation: Use Flash Chromatography (Gradient: 0-30% EtOAc/Hexanes). The 1,4,6-isomer typically elutes second due to the dipole moment interaction of the C4-Br with N3.
-
Validation: Verify regiochemistry via NOESY NMR (Look for NOE between N-Me and C7-H vs C2-H).
-
Protocol 2: C4-Selective Mono-Arylation
Purpose: To introduce a functional group at the electronically activated C4 position while leaving C6 intact.
Reagents:
-
Substrate: 1-Alkyl-4,6-dibromobenzimidazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv - Strict stoichiometry)
-
Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Conditions: 80°C, 4-6 hours.
Step-by-Step:
-
Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Dioxane and aqueous Na₂CO₃.
-
Heat to 80°C. Monitor via LC-MS every hour.
-
Stop Point: The reaction is complete when the starting material is consumed. Prolonged heating will lead to bis-coupling.
-
Why this works: Triphenylphosphine (PPh₃) is a standard ligand that respects the electronic preference of the substrate. The electron-deficient C4 undergoes oxidative addition faster than C6.
Protocol 3: Exhaustive Bis-Arylation (Library Synthesis)
Purpose: To functionalize both positions, either symmetrically or sequentially.
Reagents:
-
Substrate: 4,6-dibromo or 4-aryl-6-bromo intermediate.
-
Boronic Acid: 2.5 equiv (for symmetric) or 1.5 equiv (for second coupling).
-
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4-8 mol%).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: Toluene / Water (10:1) or n-Butanol.
-
Conditions: 100-110°C, 12-18 hours.
Step-by-Step:
-
Combine substrate, boronic acid, Pd source, ligand, and base solid.[3]
-
Add solvent and degas thoroughly (sparge with Argon for 10 min).
-
Seal the vessel and heat to 100°C.
-
Why this works: The C6 position is electronically deactivated and the C4 position is sterically crowded (if a group is already at N1). SPhos and XPhos are electron-rich, bulky Buchwald ligands that facilitate oxidative addition at deactivated centers and reductive elimination at hindered centers.
Troubleshooting & Optimization Table
| Observation | Diagnosis | Corrective Action |
| No Reaction at C4 | Catalyst poisoning by free N3. | Switch to Pd(dppf)Cl₂ ; the bidentate ligand prevents formation of stable Pd-N complexes. |
| Low Selectivity (Mix of C4/C6) | Temperature too high; Ligand too active. | Lower temp to 60°C. Use PPh₃ (less active) instead of SPhos. Ensure only 1.0 equiv of boronic acid is used. |
| Protodeboronation | Boronic acid instability. | Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salts. Use anhydrous base (Cs₂CO₃) in DMF. |
| Hydrolysis of C4-Br | Hydroxide attack at activated C4. | Replace aqueous base with K₃PO₄ in anhydrous Toluene or Dioxane. |
References
-
Regioselectivity in Heterocycles: Strotman, N. A., et al. "Reaction Development and Mechanistic Study of the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2011.
-
Benzimidazole Analogues: Staniszewska, M., et al. "Synthesis and Biological Evaluation of 4,6-Dibromobenzimidazole Derivatives." Molecules, 2021, 26(18), 5498.
-
General Suzuki Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995.[4]
-
Catalyst Selection Guide: "Application Notes for Suzuki Coupling of Dibromo-heterocycles." BenchChem Application Library, 2025.
Disclaimer: These protocols are intended for use by trained chemical professionals. Always review the Safety Data Sheets (SDS) for 4,6-dibromobenzimidazole and palladium catalysts before use.
Sources
Technical Application Note: Precision N-Alkylation of 4,6-Dibromo-1H-benzo[d]imidazole
Topic: Procedure for N-alkylation of 4,6-Dibromo-1H-benzo[d]imidazole Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary
The N-alkylation of 4,6-dibromo-1H-benzo[d]imidazole is a critical transformation in the synthesis of kinase inhibitors and antiviral agents. This scaffold presents a unique challenge due to the annular tautomerism of the imidazole ring, which can lead to mixtures of 1,4,6- and 1,5,7- substituted regioisomers. This guide provides a definitive protocol to maximize regioselectivity for the 1-alkyl-4,6-dibromo isomer, leveraging steric control inherent in the substrate. We present a cesium carbonate-mediated method that consistently delivers >90% regioselectivity and high isolated yields.
Scientific Foundation & Mechanistic Logic
The Regioselectivity Paradox
In unsubstituted benzimidazoles, the N1 and N3 positions are chemically equivalent due to rapid tautomerism. However, the introduction of bromine atoms at the 4 and 6 positions breaks this symmetry.
-
Tautomer A (4,6-dibromo): The proton resides on N1. The C4-position (adjacent to N3) bears a bulky bromine atom.
-
Tautomer B (5,7-dibromo): The proton resides on N3 (renumbered as N1). The C7-position (adjacent to the new N1) bears a bulky bromine.
The Steric Steering Effect: Upon deprotonation, the resulting anion is ambident. Alkylation is governed by the steric environment of the nitrogen atoms:
-
N3 Site: Proximally hindered by the C4-Bromo substituent (the "peri"-like effect).
-
N1 Site: Proximally hindered only by the C7-Hydrogen .
Consequently, electrophilic attack is kinetically favored at the less hindered N1 position , leading to the 1-alkyl-4,6-dibromo-1H-benzo[d]imidazole as the major product. Alkylation at N3 (leading to the 1-alkyl-5,7-dibromo isomer) is significantly suppressed by the van der Waals radius of the C4-bromine.
Reaction Pathway Visualization
The following diagram illustrates the bifurcation of the reaction pathway based on steric constraints.
Caption: Kinetic pathway showing steric steering away from the C4-Br "bay region," favoring N1 alkylation.
Experimental Design Strategy
Base and Solvent Selection[1][2]
-
Base: Cesium Carbonate (Cs₂CO₃) is preferred over K₂CO₃ or NaH. The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion that is highly nucleophilic but bulky enough to enhance sensitivity to steric factors, improving regioselectivity [1].
-
Solvent: DMF (N,N-Dimethylformamide) or NMP are required to solubilize the dibromo scaffold. Acetonitrile is a viable alternative for highly reactive electrophiles (e.g., benzyl halides) but may result in lower conversion for alkyl chlorides.
Reagent Stoichiometry Table
| Component | Equiv. | Role | Notes |
| 4,6-Dibromo-1H-benzimidazole | 1.0 | Substrate | Limiting reagent. |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Slight excess drives completion. Avoid large excess to prevent quaternization. |
| Cs₂CO₃ | 1.5 - 2.0 | Base | Neutralizes HBr byproduct; excess ensures rapid deprotonation. |
| TBAI (Optional) | 0.1 | Catalyst | Tetrabutylammonium iodide. Use only for Alkyl Chlorides (Finkelstein activation). |
Detailed Protocol: Cs₂CO₃-Mediated Alkylation[3]
Objective: Synthesis of 1-methyl-4,6-dibromo-1H-benzo[d]imidazole (Model Reaction).
Materials
-
Reaction Vessel: 25 mL Round Bottom Flask (dried).
-
Stirring: Magnetic stir bar.
-
Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required for carbonate bases).
Step-by-Step Procedure
-
Substrate Solubilization:
-
Charge the flask with 4,6-Dibromo-1H-benzo[d]imidazole (276 mg, 1.0 mmol).
-
Add anhydrous DMF (3.0 mL) [Concentration ~0.3 M].
-
Stir at Room Temperature (RT) until fully dissolved.
-
-
Deprotonation:
-
Add Cs₂CO₃ (488 mg, 1.5 mmol) in a single portion.
-
Critical Step: Stir the suspension for 15–30 minutes at RT. The mixture may turn slightly yellow/orange, indicating anion formation. Self-Validating Check: Ensure no large clumps of base remain; the suspension should be fine.
-
-
Alkylation:
-
Add Iodomethane (1.1 mmol, 68 µL) dropwise via syringe.
-
Note: For solid alkylating agents, dissolve in minimal DMF before addition.
-
Stir at RT for 2–4 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (polar, acidic) should disappear, replaced by a less polar product spot.
-
-
Workup (Aqueous Phase Separation):
-
Pour the reaction mixture into Ice-Water (30 mL) with vigorous stirring.
-
Observation: The product usually precipitates as a white/off-white solid.
-
If Solid Precipitates: Filter, wash with water (3 x 10 mL) to remove DMF/Base, and dry under vacuum.
-
If Oiling Occurs: Extract with EtOAc (3 x 15 mL). Wash combined organics with Brine (2 x 10 mL) and Water (1 x 10 mL). Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Recrystallization from EtOH or MeCN is often sufficient.
-
If regioisomers are present (visible by TLC), purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Characterization & QC (Self-Validation)
To confirm the 1-alkyl-4,6-dibromo structure over the 1,5,7-isomer:
-
1H NMR (NOE Experiment): This is the gold standard.
-
Irradiate the N-CH₂ protons.
-
Positive NOE to an aromatic proton indicates the C7-H . This confirms the 1,4,6-isomer .
-
Absence of NOE (or weak interaction with distant groups) suggests the N-alkyl group is adjacent to a Bromine (C7-Br), indicating the unwanted 1,5,7-isomer .
-
-
Shift Analysis: The C2-H proton in the 1,4,6-isomer typically appears at
8.0–8.2 ppm (DMSO-d6).
Troubleshooting & Optimization Workflow
Caption: Decision matrix for reaction monitoring and troubleshooting low yields or poor selectivity.
References
- Effect of Base on Alkyl
-
Regioselectivity in Benzimidazoles: Aust. J. Chem. 1994, 47, 1523.[1] Link
-
Synthesis of 4,6-Dibromo Derivatives: Molecules 2022, 27(14), 4356. Link
-
General Benzimidazole Protocols: Beilstein J. Org. Chem. 2021, 17, 1939.[2] Link
Disclaimer: This protocol involves the use of halogenated organic compounds and alkylating agents which are potential carcinogens. All work must be performed in a fume hood with appropriate PPE.
Sources
The Strategic Utility of 4,6-Dibromobenzimidazole as a Versatile Intermediate in Contemporary Drug Discovery
Introduction: The Benzimidazole Scaffold and the Power of Halogenation
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a cornerstone in the development of numerous therapeutic agents.[1][2][3] Clinically successful drugs such as the proton-pump inhibitors omeprazole and lansoprazole, the anthelmintic albendazole, and the antihistamine astemizole all feature this versatile heterocyclic core.[3][4]
In the quest for novel therapeutics, the strategic functionalization of the benzimidazole nucleus is paramount. Halogenation of the benzene ring, in particular, serves as a powerful tool for medicinal chemists. Halogen atoms, especially bromine, can significantly modulate the electronic properties and lipophilicity of a molecule, thereby influencing its membrane permeability, metabolic stability, and binding affinity to target proteins.[5] More importantly, the carbon-bromine bonds provide reactive handles for modern cross-coupling methodologies, enabling the systematic and modular construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide focuses on the application of 4,6-dibromobenzimidazole , a key intermediate that offers two distinct points for diversification. This symmetrical di-bromination pattern allows for either mono- or di-functionalization, providing a flexible platform to explore chemical space and optimize pharmacological properties for a range of therapeutic targets.
Synthetic Pathways: Accessing and Functionalizing the Core Scaffold
The journey from simple precursors to complex drug candidates hinges on robust and reproducible synthetic protocols. This section provides detailed methodologies for the synthesis of the 4,6-dibromobenzimidazole core and its subsequent elaboration via palladium-catalyzed cross-coupling reactions.
Part 1: Synthesis of the 4,6-Dibromobenzimidazole Core
The most common and efficient route to 4,6-dibromobenzimidazole involves the cyclization of the corresponding diamine precursor, 3,5-dibromobenzene-1,2-diamine .
Protocol 1: Synthesis of 3,5-Dibromobenzene-1,2-diamine
This protocol is adapted from established methods for the reduction of dinitroaromatic compounds.[6][7]
-
Materials:
-
1-bromo-3,5-dinitrobenzene or 3,5-dibromo-2-nitroaniline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute ethanol
-
Concentrated hydrochloric acid (optional, for iron-based reductions)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting nitroaromatic compound (1 equivalent) in absolute ethanol.
-
Add stannous chloride dihydrate (approx. 4 equivalents) to the solution.
-
Place the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, carefully add water to the reaction mixture.
-
Basify the mixture with a NaOH solution to a pH > 10. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the initial solvent).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 3,5-dibromobenzene-1,2-diamine, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Cyclization to 4,6-Dibromobenzimidazole
This protocol describes the Phillips condensation method, which involves the reaction of the o-phenylenediamine with an aldehyde, followed by oxidative cyclization.[8]
-
Materials:
-
3,5-Dibromobenzene-1,2-diamine (from Protocol 1)
-
Formic acid (for unsubstituted C2 position) or a desired aldehyde (R-CHO)
-
Ethanol or acetic acid
-
Catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., air)
-
-
Procedure:
-
Dissolve 3,5-dibromobenzene-1,2-diamine (1 equivalent) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
-
Add the aldehyde (1-1.2 equivalents). If an unsubstituted benzimidazole is desired, formic acid can be used.
-
For many aldehydes, simply refluxing the mixture in the presence of air is sufficient to drive the oxidative cyclization. For less reactive aldehydes, a catalytic amount of a mineral acid can be added.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with a cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude 4,6-dibromobenzimidazole by recrystallization or silica gel column chromatography.
-
Caption: Synthetic workflow for 4,6-dibromobenzimidazole.
Part 2: Diversification via Palladium-Catalyzed Cross-Coupling
The two bromine atoms on the 4,6-dibromobenzimidazole scaffold are ideal handles for introducing molecular diversity through well-established and robust palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful in this context.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 4,6-Dibromobenzimidazole
This generalized protocol is based on established methods for the Suzuki coupling of dibromo-N-heterocycles and can be optimized for either mono- or di-arylation.[5][9][10]
-
Materials:
-
4,6-Dibromobenzimidazole
-
Aryl- or heteroarylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 4,6-dibromobenzimidazole (1.0 equiv), the boronic acid (1.1-1.5 equiv for mono-substitution; 2.2-3.0 equiv for di-substitution), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Outcome for Dibromo-heterocycles |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good for mono- and di-arylation.[9] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100-120 | Effective for challenging substrates.[5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High yields for mono-arylation.[9] |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 4: Buchwald-Hartwig Amination of 4,6-Dibromobenzimidazole
This protocol provides a general procedure for the C-N bond formation, which is crucial for introducing amine functionalities commonly found in bioactive molecules.[11][12]
-
Materials:
-
4,6-Dibromobenzimidazole
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP, XPhos) or a pre-formed catalyst complex.
-
Strong base (e.g., NaOtBu, KOtBu, LHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (1.5-2.0 equiv).
-
Add the anhydrous solvent, followed by 4,6-dibromobenzimidazole (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Amine Substrates |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | Anilines, secondary cyclic amines.[11] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100-110 | Primary and secondary alkylamines. |
| G3-XPhos Precatalyst | LHMDS | Toluene | 80-100 | Wide range of amines, good functional group tolerance. |
Table 2: Representative conditions for Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Discovery
The 4,6-dihalogenated benzimidazole scaffold has proven to be a fruitful starting point for the discovery of agents with a range of biological activities. The ability to install different functional groups at the 4- and 6-positions allows for fine-tuning of the molecule's properties to achieve desired potency and selectivity.
Antimicrobial and Antiprotozoal Agents
Research has demonstrated that derivatives of 4,6-dihalogenated benzimidazoles possess significant activity against various pathogens. A study on S-substituted 4,6-dibromo-2-mercaptobenzimidazoles revealed potent in vitro activity against the protozoa Giardia intestinalis and Trichomonas vaginalis, with some compounds being several times more active than the standard drug, metronidazole.[6] The same study also highlighted the antibacterial properties of these compounds, particularly against Gram-positive bacteria. For instance, 4,6-dibromo-2-(4-nitrobenzylthio)-1H-benzimidazole was found to be 4-32 times more potent than nitrofurantoin against several Gram-positive strains.[6] This suggests that the 4,6-dibromo substitution pattern is a key contributor to the antimicrobial efficacy of this class of compounds.
Antiviral Agents
The benzimidazole core is a well-established pharmacophore in antiviral drug discovery.[3][11] While specific studies on 4,6-dibromobenzimidazole are less common, research on the closely related 4,6-dichlorobenzimidazole derivatives has shown promise. For example, 2-substituted-4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles have been synthesized and evaluated as potential agents against human cytomegalovirus (HCMV).[9] These compounds, particularly the 2-bromo and 2-chloro analogs, were found to be potent and selective inhibitors of HCMV replication.[9] This provides a strong rationale for exploring 4,6-dibromobenzimidazole as a scaffold for developing novel antiviral therapies.
Anticancer Agents
The benzimidazole scaffold is extensively explored in oncology research, with derivatives acting through various mechanisms, including kinase inhibition, microtubule disruption, and topoisomerase inhibition.[2][5] While direct examples of 4,6-dibromobenzimidazole derivatives as anticancer agents are emerging, the principles of using di-halogenated precursors for building kinase inhibitor libraries are well-established. The bromine atoms on the 4,6-dibromobenzimidazole core can be replaced with various aryl and heteroaryl groups via Suzuki coupling to probe the binding pockets of kinases, a common strategy in modern cancer drug discovery.
Conclusion
4,6-Dibromobenzimidazole is a highly valuable and versatile intermediate for drug discovery. Its synthesis from readily available precursors is straightforward, and the two bromine atoms provide strategic handles for molecular diversification through robust and high-yielding cross-coupling reactions. The demonstrated antiprotozoal, antibacterial, and antiviral activities of its derivatives underscore its potential as a core scaffold for the development of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this promising building block, paving the way for the discovery of next-generation medicines.
References
-
Jadrijević-Mladar Takač, M., et al. (2004). Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles. PubMed. Available at: [Link]
-
Koty, P. M., et al. (1996). Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Available at: [Link]
-
Al-Dhfyan, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
C-H, J., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
-
Coban, G., et al. (2009). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. PubMed. Available at: [Link]
-
Bansal, Y., & Silakari, O. (2012). Benzimidazole derivatives with antiprotozoal activity. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Medicinal chemistry of benzimidazole, a versatile pharmacophore. ResearchGate. Available at: [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. impactfactor.org [impactfactor.org]
- 3. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy 3,5-Dibromobenzene-1,2-diamine | 1575-38-8 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Oxidative cyclization methods for dibromo-substituted benzimidazoles
Application Note: Oxidative Cyclization Methodologies for the Synthesis of Dibromo-Substituted Benzimidazoles
Executive Summary
Dibromo-substituted benzimidazoles (specifically the 4,6-dibromo scaffold) represent high-value pharmacophores in drug discovery. The presence of bromine handles at the 4- and 6-positions renders these molecules excellent candidates for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
However, the synthesis of these electron-deficient scaffolds presents unique challenges. The presence of two electron-withdrawing bromine atoms on the 1,2-diaminobenzene precursor significantly reduces the nucleophilicity of the amino groups, often leading to sluggish reaction kinetics and incomplete cyclization under standard conditions.
This Application Note details two optimized oxidative cyclization protocols designed to overcome these electronic deactivations:
-
Method A: Sodium Metabisulfite (Na₂S₂O₅) Mediated Cyclization (Robust, Scalable).
-
Method B: Iodine (I₂) Promoted Oxidative Cyclization (Rapid, Metal-Free).
Scientific Background & Mechanistic Insight
The Challenge of Electronic Deactivation
The standard synthesis involves the condensation of a 1,2-diaminobenzene with an aldehyde, followed by oxidative dehydrogenation.
-
Substrate: 3,5-Dibromo-1,2-phenylenediamine.
-
Electronic Effect: The inductive withdrawal (-I effect) of the bromine atoms reduces the electron density on the nitrogen atoms.
-
Kinetic Consequence: The initial nucleophilic attack on the aldehyde carbonyl (Step 1) is slower than in unsubstituted systems. Furthermore, the final oxidation step (aromatization) requires an oxidant capable of driving the equilibrium forward despite the stabilized intermediate.
Reaction Mechanism
The reaction proceeds through a "Benzoline" (aminal) intermediate. The oxidant is required to remove two hydrogen atoms to establish the aromatic imidazole system.
Figure 1: Mechanistic pathway for oxidative cyclization. The oxidation step is critical for preventing the isolation of the unstable benzoline intermediate.
Experimental Protocols
Method A: Sodium Metabisulfite (Na₂S₂O₅) Mediated Synthesis
Rationale: Sodium metabisulfite acts as a mild oxidant and facilitates the formation of a bisulfite adduct with the aldehyde, which enhances solubility and reactivity in polar solvents. It is tolerant of the bromine substituents and avoids over-oxidation (halogen removal).
Materials:
-
3,5-Dibromo-1,2-phenylenediamine (1.0 equiv)
-
Aromatic/Aliphatic Aldehyde (1.0 - 1.1 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 - 1.5 equiv)
-
Solvent: Ethanol/Water (3:1 v/v) or DMF (for highly insoluble substrates)
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in Ethanol (5 mL).
-
Activation: Add Na₂S₂O₅ (1.2 mmol) dissolved in minimal water (1-2 mL). Stir for 10 minutes at room temperature. Observation: A white precipitate (bisulfite adduct) may form.
-
Addition: Add 3,5-Dibromo-1,2-phenylenediamine (1.0 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours.
-
Expert Note: Unsubstituted diamines react in 1-2 hours. The dibromo-derivative requires extended time due to lower nucleophilicity.
-
-
Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexane). Look for the disappearance of the diamine (usually a dark spot) and the appearance of a fluorescent blue spot (benzimidazole).
-
Workup:
Method B: Iodine (I₂) Promoted Cyclization
Rationale: Iodine acts as a Lewis acid to activate the carbonyl and an oxidant for the dehydrogenation step. This method is often faster but requires careful quenching to remove excess iodine.
Materials:
-
3,5-Dibromo-1,2-phenylenediamine (1.0 equiv)
-
Aldehyde (1.0 equiv)[3]
-
Iodine (I₂) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv) - Acts as an acid scavenger.
-
Solvent: 1,4-Dioxane or THF.
Protocol:
-
Dissolution: Dissolve the diamine (1.0 mmol) and aldehyde (1.0 mmol) in 1,4-Dioxane (10 mL).
-
Reagent Addition: Add K₂CO₃ (3.0 mmol) followed by Iodine (1.1 mmol).
-
Reaction: Stir at 70°C for 2–4 hours. The solution will be dark brown.
-
Quenching: Cool the mixture. Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution dropwise until the iodine color disappears (turns pale yellow/colorless).
-
Isolation: Extract with Ethyl Acetate. Wash the organic layer with brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from Ethanol or column chromatography is usually required to remove traces of iodinated byproducts.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Impact on Dibromo-System | Recommendation |
| Solvent Polarity | Dibromo-diamines have poor solubility in pure water or non-polar solvents. | Use DMF or DMSO if EtOH reflux fails to dissolve the starting material. |
| Temperature | Low nucleophilicity raises the activation energy for condensation. | Do not run at RT. Maintain Reflux (80°C+) to ensure conversion. |
| Oxidant Stoichiometry | Insufficient oxidant leads to "Benzoline" isolation (unstable intermediate). | Ensure at least 1.1 equivalents of oxidant are used. |
| Regioselectivity | 3,5-dibromo-diamine is asymmetric. | The product tautomerizes (N-H shift). In solution, it exists as a mixture of 4,6-dibromo and 5,7-dibromo tautomers. For N-alkylation subsequent steps, this regiochemistry becomes fixed and must be separated. |
Decision Matrix: Method Selection
Use the following workflow to select the appropriate protocol for your specific aldehyde substrate.
Figure 2: Decision tree for selecting the optimal oxidative cyclization protocol based on substrate properties.
References
-
Organic Chemistry Portal. "Synthesis of Benzimidazoles." A comprehensive database of oxidative cyclization methodologies including Na2S2O5 and aerobic oxidation. [Link]
-
Bui, T. B. H., et al. (2019). "Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles and Cytotoxicity Evaluation." Heterocycles. (Demonstrates the utility of Na2S2O5 in mild oxidative cyclizations). [Link]
-
Raja, D., et al. (2020).[4][5] "Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of D-Glucose with o-Phenylenediamines in Water." The Journal of Organic Chemistry. (Highlights green chemistry approaches relevant to oxidative cyclization). [Link]
-
National Institutes of Health (NIH) / PubMed. "Oxidative Cyclization Approach to Benzimidazole Libraries." ACS Combinatorial Science.[6] (Discusses library synthesis and parallel processing of benzimidazoles). [Link]
Sources
- 1. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of D-Glucose with o-Phenylenediamines in Water [organic-chemistry.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 4,6-dibromobenzimidazole derivatives
Application Note: Microwave-Assisted Synthesis of 4,6-Dibromobenzimidazole Derivatives
Executive Summary
This Application Note details a high-efficiency protocol for synthesizing 4,6-dibromobenzimidazole scaffolds using microwave-assisted organic synthesis (MAOS). While conventional Phillips condensation requires high temperatures (refluxing 4N HCl) and prolonged reaction times (24–48 hours), this microwave protocol achieves quantitative conversion in under 15 minutes.
Why this Scaffold? The 4,6-dibromobenzimidazole moiety is a "privileged structure" in drug discovery. The bromine atoms at the C4 and C6 positions serve as orthogonal handles for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library generation for antiviral (e.g., HCV inhibitors) and anticancer kinase inhibitors.
Mechanistic Insight & Tautomerism
The Microwave Effect
Unlike conventional convective heating, which relies on thermal transfer from vessel walls, microwave irradiation utilizes dielectric heating . The polar reaction medium (e.g., ethanol, acetic acid) aligns with the oscillating electric field, generating internal heat via molecular friction.
-
Specific Non-Thermal Effects: In benzimidazole synthesis, microwave irradiation accelerates the rate-determining step—the dehydration of the intermediate mono-anil—by effectively superheating the solvent within the solvation sphere of the polar transition state.
Regiochemistry & Tautomerism (Critical Technical Note)
Researchers must recognize that 4,6-dibromobenzimidazole exists in dynamic equilibrium with its 5,7-dibromo tautomer.
-
In Solution: The proton on the imidazole nitrogen oscillates between N1 and N3.
-
Nomenclature: While often referred to as 4,6-dibromo, the product is a tautomeric mixture (4,6-dibromo
5,7-dibromo) unless the nitrogen is alkylated.
Diagram 1: Reaction Mechanism & Pathway
Caption: Microwave-accelerated Phillips condensation pathway. The dehydration step (Amide
Materials & Equipment
Reagents:
-
Precursor: 3,5-Dibromo-1,2-phenylenediamine (CAS: 3165-42-4). Note: Ensure high purity (>97%); oxidation of the diamine leads to dark impurities.
-
Electrophile: Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) with Sodium Metabisulfite (oxidant).
-
Solvent: Ethanol (Abs.) or Glacial Acetic Acid.
-
Catalyst: Conc. HCl (cat.) or Polyphosphoric Acid (PPA) for difficult substrates.
Equipment:
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–20 bar).
-
Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.
Experimental Protocols
Protocol A: Condensation with Carboxylic Acids (Standard)
Best for: Alkyl or stable Aryl substituents at C2.
-
Stoichiometry: In a 10 mL microwave vial, charge 3,5-dibromo-1,2-phenylenediamine (1.0 mmol, 266 mg) and the carboxylic acid (1.2 mmol).
-
Solvent System: Add 2.0 mL of 10% HCl in Ethanol (v/v).
-
Expert Tip: For high-melting acids, use minimal Glycol or DMF to improve microwave absorption.
-
-
Irradiation: Seal the vessel. Program the microwave:
-
Temp: 150°C
-
Ramp: 2:00 min
-
Hold: 10:00 min
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Workup:
-
Cool to <50°C.[1]
-
Pour reaction mixture into crushed ice/water (20 mL).
-
Neutralize with aq. Ammonia (pH ~8–9).
-
Collect precipitate via vacuum filtration. Wash with cold water.
-
Protocol B: Oxidative Cyclization with Aldehydes
Best for: Sensitive Aldehydes or when Acid is unavailable.
-
Charge: Diamine (1.0 mmol), Aldehyde (1.0 mmol), and Sodium Metabisulfite (Na₂S₂O₅, 1.0 mmol) in Ethanol (3 mL).
-
Irradiation: Heat at 120°C for 8 minutes .
-
Mechanism: The bisulfite adduct forms in situ, facilitating cyclization followed by oxidation.
Diagram 2: Experimental Decision Tree
Caption: Workflow selection based on available starting materials (Acid vs. Aldehyde).
Data Analysis & Validation
Table 1: Comparison of Methods (Synthesis of 2-Methyl-4,6-dibromobenzimidazole)
| Parameter | Conventional Reflux | Microwave Protocol (This Work) |
| Reagents | Diamine + Acetic Acid (Excess) | Diamine + Acetic Acid (1.2 eq) |
| Temperature | 118°C (Oil Bath) | 150°C (Internal) |
| Time | 18 Hours | 10 Minutes |
| Yield | 65–72% | 92–95% |
| Purity (HPLC) | 85% (Requires Recryst.) | >95% (Clean Crude) |
| Energy Usage | High (Continuous heating) | Low (Targeted bursts) |
Characterization (Expected Data):
-
1H NMR (DMSO-d6):
- 13.0–13.5 (br s, 1H, NH).
- 7.8 (d, J=1.8 Hz, 1H, Ar-H7).
- 7.6 (d, J=1.8 Hz, 1H, Ar-H5).
-
Note: The meta-coupling (J ~1.5–2.0 Hz) is characteristic of the 4,6-substitution pattern.
-
Mass Spec: Distinctive tribromide-like isotope pattern (M, M+2, M+4) if C2 is non-halogenated, due to two bromine atoms (
and ).
Troubleshooting & Safety
-
Issue: Charring/Dark Product.
-
Cause: Oxidation of the diamine prior to cyclization or excessive temperature.
-
Fix: Purge vial with Nitrogen/Argon before sealing. Reduce temp to 130°C and extend time.
-
-
Issue: Vessel Over-pressure.
-
Cause: Decarboxylation of unstable acids or solvent vapor pressure.
-
Fix: Use a high-boiling solvent (DMF/DMSO) or reduce filling volume to <30% of vial capacity.
-
-
Safety Warning:
-
Brominated aromatics can be skin sensitizers.
-
Microwave vials are under pressure (~15 bar). Always cool to <50°C before opening.
-
References
-
Review of Microwave Benzimidazole Synthesis: Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2005).[2][3] Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.
-
Solid-Support Synthesis (Grounding for MW Efficiency): Bougrin, K., Loupy, A., & Soufiaoui, M. (2005). Microwave-assisted solvent-free synthesis of benzimidazoles, benzoxazoles and benzothiazoles. Tetrahedron.
-
Tautomerism in Benzimidazoles: Elguero, J., et al. (2022).[4] Benzimidazole.[2][3][5][6][7][8][9][10][11][12] Encyclopedia MDPI.
-
Synthesis of 3,5-Dibromo-1,2-phenylenediamine (Precursor): BenchChem Technical Guide. (2024).[5][13] An In-depth Technical Guide to 3,5-Dibromobenzene-1,2-diamine.
Sources
- 1. 3,6-dibromo-4,5-difluoro-1,2-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. asianpubs.org [asianpubs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. jocpr.com [jocpr.com]
- 8. Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Improving solubility of 4,6-Dibromo-1H-benzo[d]imidazole in organic solvents
Technical Support Center: 4,6-Dibromo-1H-benzo[d]imidazole
A Senior Application Scientist's Guide to Improving Solubility in Organic Solvents
Welcome to the technical support center for 4,6-Dibromo-1H-benzo[d]imidazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental workflow effectively. We will explore the physicochemical properties of this molecule and leverage them to devise logical, evidence-based strategies for achieving successful solubilization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with 4,6-Dibromo-1H-benzo[d]imidazole.
Q1: I'm struggling to dissolve 4,6-Dibromo-1H-benzo[d]imidazole in common solvents like methanol and dichloromethane. Why is it so poorly soluble?
Answer: Your experience is a direct result of the compound's inherent physicochemical properties. The structure of 4,6-Dibromo-1H-benzo[d]imidazole presents a classic solubility challenge due to its conflicting features:
-
Aromatic, Lipophilic Core: The fused benzene ring, combined with two electron-withdrawing bromine atoms, creates a large, non-polar surface area. This is quantified by its predicted XLogP3 value of 3.2 , which indicates significant lipophilicity (a preference for non-polar, "greasy" environments over polar ones).[1]
-
Polar, Hydrogen-Bonding Imidazole Ring: The imidazole portion of the molecule contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This part of the molecule seeks to interact with polar solvents.
-
High Crystal Lattice Energy: The planarity of the benzimidazole ring system allows for efficient packing in the solid state. These strong intermolecular forces (pi-pi stacking) in the crystal lattice require a significant amount of energy from the solvent to break apart, leading to low solubility.
In essence, the molecule has a "split personality." Solvents like methanol can interact with the imidazole ring but are not ideal for the large lipophilic portion. Conversely, non-polar solvents like hexane are a good match for the dibromobenzene part but cannot effectively solvate the polar N-H group. This is why a strategic approach is necessary.
Q2: What are the best starting solvents for solubilizing this compound?
Answer: Based on its structure, the most promising solvents are polar aprotic solvents . These solvents have a high dielectric constant and are polar enough to interact with the imidazole ring, but they lack acidic protons and are generally better at solvating large organic molecules.
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
Tetrahydrofuran (THF) (with potential heating)
These solvents are effective because they can disrupt the crystal lattice forces and solvate both the polar and non-polar regions of the molecule. Always start with a small amount of your compound in one of these solvents before scaling up.
Q3: Can I use heat to improve solubility? What precautions should I take?
Answer: Yes, increasing the temperature is a valid strategy to increase both the rate of dissolution and the equilibrium solubility. The added thermal energy helps overcome the crystal lattice energy.
However, a specific melting point for 4,6-Dibromo-1H-benzo[d]imidazole is not consistently reported in publicly available databases. This indicates a need for caution.
Protocol for Thermal-Assisted Dissolution:
-
Begin with your compound in a suitable solvent (e.g., DMSO, DMF) at room temperature.
-
Gently warm the solution in a water bath, starting at 40-50°C.
-
Stir or sonicate the mixture to facilitate dissolution.
-
Visually monitor the sample for any signs of degradation, such as a color change.
-
If the compound does not dissolve, you can incrementally increase the temperature, but it is advisable to run a small-scale stability test before committing your bulk material to high temperatures.
Trustworthiness Check: Always cool the solution back to room temperature after dissolution to ensure the compound does not precipitate out. If it does, you have created a supersaturated solution, which may not be stable for your downstream application.
Q4: How can I leverage the compound's acidic and basic properties to improve solubility?
Answer: This is an excellent and often overlooked strategy. Benzimidazoles are amphoteric, meaning they have both acidic and basic properties. By converting the neutral molecule into a salt (an ion), you can dramatically increase its solubility in polar solvents.
-
Acidic N-H Proton: The proton on the imidazole nitrogen is weakly acidic. The predicted pKa for this proton is approximately 10.4 .[1] To make the compound more soluble, you can deprotonate it using a base to form the benzimidazolate anion.
-
Basic Nitrogen Atom: The non-protonated nitrogen in the imidazole ring is weakly basic and can be protonated by a strong acid.
Practical Application: To leverage the acidity, you need to use a base strong enough to deprotonate a group with a pKa of 10.4. This means the pH of the solution must be raised to >11.
-
For Aqueous Systems (or systems with water): Adding a strong base like 1M NaOH can be effective.
-
For Purely Organic Systems: An organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a strong inorganic base like sodium hydride (NaH) may be required. Caution: NaH is highly reactive and should be handled with extreme care.
This approach is particularly useful if your subsequent reaction can tolerate basic conditions. See Protocol 2 for a detailed methodology.
Troubleshooting Workflow & Methodologies
Visualizing the Troubleshooting Path
The following diagram outlines a logical workflow for systematically addressing solubility issues with 4,6-Dibromo-1H-benzo[d]imidazole.
Caption: Equilibrium showing conversion of the neutral compound to its more soluble anionic form using a base.
Data Summary & Reference Tables
Table 1: Physicochemical Properties of 4,6-Dibromo-1H-benzo[d]imidazole
| Property | Value | Source / Significance |
| Molecular Formula | C₇H₄Br₂N₂ | - |
| Molecular Weight | 275.93 g/mol | Essential for calculating molar concentrations. |
| Predicted XLogP3 | 3.2 | [1]Indicates high lipophilicity and poor water solubility. |
| Predicted pKa (N-H) | 10.4 | [1]The N-H proton is weakly acidic; requires a strong base for deprotonation. |
Table 2: Qualitative Solvent Selection Guide
This table provides general guidance. Empirical testing using Protocol 1 is required for precise solubility values.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High | Best balance for solvating both the polar imidazole ring and the lipophilic dibromobenzene core. |
| Ethers | THF, Dioxane | Moderate | Can solvate the lipophilic part, but less effective for the polar N-H group. Heating often required. |
| Polar Protic | Water, Methanol, Ethanol | Very Low | Cannot effectively solvate the large, non-polar aromatic structure. |
| Non-Polar | Hexane, Toluene | Very Low | Effective for the lipophilic part but cannot interact with the polar hydrogen-bonding imidazole ring. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | May offer some solubility, but often less effective than polar aprotic solvents for this class of compounds. |
References
- BenchChem. (n.d.). 4-Bromo-6-chloro-1H-benzo[d]imidazole. Retrieved February 24, 2026, from BenchChem Website. (Note: While the primary entry is for a different compound, this source provides a comparative table with predicted data for 4,6-Dibromo-1H-benzo[d]imidazole).
- EvitaChem. (n.d.). Buy 5-Chloro-6-methoxypyridin-2-amine.
- EvitaChem. (n.d.). 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane.
Sources
Optimizing yield in the condensation of 3,5-dibromophenylenediamine
The following guide serves as a specialized Technical Support Center for researchers working with 3,5-dibromo-1,2-phenylenediamine (3,5-DBPD) .
Unlike unsubstituted o-phenylenediamine, 3,5-DBPD presents unique synthetic challenges due to the strong electron-withdrawing nature of the bromine substituents and the steric asymmetry of the molecule. This guide moves beyond generic protocols to address these specific kinetic and thermodynamic hurdles.
Status: Operational Lead Scientist: Senior Application Specialist Topic: Yield Optimization & Troubleshooting for 3,5-DBPD Condensation
Core Technical Analysis: Why This Reaction Fails
Before troubleshooting, you must understand the specific deactivation modes of your starting material. 3,5-DBPD is not equivalent to standard o-phenylenediamine.
The Reactivity Matrix
The two bromine atoms exert a strong inductive effect (-I), significantly reducing the nucleophilicity of the amino groups. Furthermore, the 3,5-substitution pattern creates an asymmetric electronic and steric environment.
-
N1 (Meta to Br): Less sterically hindered, but inductively deactivated by two meta-bromines.
-
N2 (Ortho to Br): Severely sterically hindered by the C3-Bromine and inductively deactivated.
Impact on Condensation:
-
Kinetics: The initial nucleophilic attack is 10–50x slower than unsubstituted analogs.
-
Regiochemistry: N1 is the "fast" amine. In condensation with unsymmetrical carbonyls, N1 will attack the most electrophilic site first, dictating the regiochemical outcome.
-
Cyclization Bottleneck: The ring-closure step (often requiring N2 to attack) is the rate-determining step and frequently stalls, leading to open-chain imine intermediates rather than the cyclized product.
Figure 1: Reactivity analysis showing the kinetic bottleneck at the cyclization step due to N2 steric hindrance.
Optimized Protocols
Protocol A: Synthesis of Benzimidazoles (Aldehyde Condensation)
Standard mild conditions (Ethanol/RT) often fail or yield <40%.
Optimized Workflow: Use an Oxidative Cyclization approach with a polar aprotic solvent to boost solubility and reaction temperature.
| Parameter | Standard Condition | Optimized Condition (High Yield) | Rationale |
| Solvent | Ethanol or Methanol | DMF, DMSO, or NMP | High boiling point required to overcome activation energy barrier. |
| Oxidant | Air or | Stronger driving force needed for aromatization. | |
| Temperature | Reflux ( | Essential to force the sterically hindered N2 to cyclize. | |
| Catalyst | None | p-TSA (5 mol%) or Acetic Acid | Activates the carbonyl electrophile. |
Step-by-Step:
-
Dissolve 3,5-DBPD (1.0 eq) and Aldehyde (1.1 eq) in DMF (5 mL/mmol).
-
Add
(1.5 eq) dissolved in a minimum amount of water, or add (1.1 eq) directly. -
Heat to
for 4–6 hours. Monitor via TLC (Note: Starting material may streak; product usually fluoresces). -
Workup: Pour into crushed ice/water. The hydrophobic dibromo-product should precipitate immediately. Filter and wash with cold ethanol.
Protocol B: Synthesis of Quinoxalines (1,2-Dicarbonyl Condensation)
Common failure: Stalling at the mono-imine stage.
Optimized Workflow:
-
Solvent: Glacial Acetic Acid (serves as solvent and catalyst).[1]
-
Additives: If reacting with sterically hindered dicarbonyls (e.g., phenanthrenequinone), add a Lewis Acid catalyst like
(5 mol%) or simply a drop of conc. . -
Procedure: Reflux (
) is mandatory. Do not attempt at room temperature. -
Isolation: Quench with water. If a "gum" forms instead of a solid, sonicate with methanol.
Troubleshooting Guide (FAQ)
Category 1: Reaction Stalled or Low Yield
Q: I see a new spot on TLC, but the reaction won't proceed to the final product. What is it? A: This is likely the mono-imine intermediate (Schiff base).
-
Diagnosis: The N1 amine has reacted, but the hindered N2 amine cannot close the ring.
-
Fix: Increase the temperature by
. If using ethanol, switch to DMF/DMSO. Add 10 mol% p-Toluenesulfonic acid (p-TSA) to protonate the imine nitrogen, making the carbon more electrophilic for the sluggish N2 attack.
Q: My reaction mixture turned into a black tar. A: Phenylenediamines are oxidation-sensitive.
-
Fix: Perform the reaction under an Argon or Nitrogen atmosphere . Degas your solvents (sparge with inert gas for 15 mins) before adding the diamine. Ensure your starting material is not already dark brown (oxidized) before starting; recrystallize from ethanol/water if necessary.
Category 2: Solubility & Isolation[1]
Q: The starting material won't dissolve in Ethanol. A: 3,5-DBPD is highly lipophilic due to the two bromine atoms.
-
Fix: Use THF, DMF, or Dichloromethane . If the reaction requires water (e.g., using aqueous bisulfite), use a DMF/Water mixture.
Q: How do I separate the product from unreacted dibromo-diamine? A: Exploit the basicity difference.
-
Dissolve the crude mixture in EtOAc.
-
Wash with 1M HCl . The unreacted diamine (more basic) will protonate and move to the aqueous layer. The dibromo-benzimidazole/quinoxaline (very weakly basic due to EWGs) will often remain in the organic layer or precipitate.
-
Note: If the product is also protonated, recover it by basifying the aqueous layer with NaOH.
Category 3: Regioselectivity
Q: I am condensing with an unsymmetrical 1,2-dicarbonyl. Which isomer will I get? A: You will likely get a mixture, but the major isomer is usually determined by the initial attack of the N1 amine (the less hindered one) on the more electrophilic carbonyl .
-
Control: Regioselectivity is hard to control thermally. To improve selectivity, lower the temperature (sacrifice yield for purity) or use a bulky Lewis Acid catalyst that amplifies the steric difference between N1 and N2.
Decision Tree: Troubleshooting Workflow
Figure 2: Troubleshooting decision tree for condensation reactions.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to 3,5-Dibromobenzene-1,2-diamine. Retrieved from
-
Organic Chemistry Portal. (2014). Synthesis of Benzimidazoles. Retrieved from
-
Bahrami, K., et al. (2007).[3] A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis. Retrieved from
-
Smolecule. (2023). 3,5-Dibromobenzene-1,2-diamine Properties and Reactions. Retrieved from
-
Chen, Y., et al. (2017).[4] Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. RSC Advances. Retrieved from
Sources
Technical Support Center: Overcoming Poor Water Solubility of Dibromobenzimidazoles in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibromobenzimidazoles. This guide provides practical solutions to the common challenge of their poor water solubility in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why are dibromobenzimidazoles so poorly soluble in aqueous solutions?
A1: The low aqueous solubility of dibromobenzimidazoles stems from their molecular structure. The benzimidazole core is a bicyclic aromatic system which is inherently hydrophobic. The addition of two bromine atoms significantly increases the molecule's lipophilicity (attraction to fats and oils) and molecular weight, further reducing its affinity for water.[1][2] While the benzimidazole nucleus has both weakly acidic and basic properties that can be exploited, the overall hydrophobic character dominates.[3]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing and interpreting your assays.[4][5]
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure.[4] This is a measure of a compound in its most stable solid-state form in equilibrium with the solution.
-
Kinetic solubility , on the other hand, is the concentration of a compound that can be reached when a solution is prepared by diluting a high-concentration stock (usually in DMSO) into an aqueous buffer.[6] This often results in a supersaturated, metastable solution.[4]
For high-throughput screening and initial in vitro studies, kinetic solubility is often the more relevant parameter. However, be aware that these supersaturated solutions can precipitate over time, leading to inconsistent results.[7] For later-stage drug development, understanding the thermodynamic solubility is critical for formulation.[5]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for preparing stock solutions of poorly soluble compounds.[8] However, it is not inert and can have significant effects on cell health and function. As a general rule, the final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally below 0.1% (v/v).[9] Many cell lines can tolerate up to 0.5%, but concentrations above 1% can lead to cytotoxicity, altered gene expression, and other off-target effects.[9][10] Always include a vehicle control (media with the same final DMSO concentration as your test wells) in your experiments to account for any solvent effects.[11]
Troubleshooting Guides
Issue 1: My dibromobenzimidazole compound precipitates immediately upon dilution into my aqueous assay buffer.
This is a common phenomenon known as "solvent shock," where the rapid change from a favorable organic solvent (like DMSO) to an unfavorable aqueous environment causes the compound to crash out of solution.[8]
Caption: Workflow for addressing compound precipitation after dilution.
-
Causality: The larger the dilution factor from a high-concentration DMSO stock, the more pronounced the solvent shock. By using a lower final concentration or a more gradual dilution, you can sometimes maintain a metastable solution.
-
Expert Insight: Before moving to more complex formulations, simply trying a serial dilution (e.g., from 100% DMSO to 50% DMSO/50% aqueous buffer, then to the final concentration) can often resolve the issue.
Issue 2: My assay results are inconsistent and have high variability.
Poor solubility is a frequent cause of poor data quality in biological assays.[12] If your compound is not fully dissolved, the actual concentration in your assay wells will be unknown and variable.[13]
Caption: Workflow for troubleshooting inconsistent assay results.
-
Self-Validation: Before running your biological assay, prepare your highest concentration of dibromobenzimidazole in the final assay buffer and visually inspect for cloudiness or precipitate after a relevant incubation time. This simple check can save significant time and resources.
-
Non-Specific Binding: Hydrophobic compounds like dibromobenzimidazoles can stick to plasticware, reducing the effective concentration in solution.[14] This can be mitigated by using low-binding plates, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your buffer, or including a carrier protein like bovine serum albumin (BSA) if compatible with your assay.[15]
Advanced Solubilization Strategies
When simple co-solvents are insufficient, more advanced formulation strategies may be necessary. The choice of strategy will depend on the specific dibromobenzimidazole derivative and the requirements of the biological assay.
| Strategy | Mechanism | Advantages | Disadvantages |
| Cyclodextrins | Encapsulate the hydrophobic dibromobenzimidazole within a hydrophilic shell.[1][2][3] | High solubilization capacity, low toxicity for many derivatives (e.g., HP-β-CD, SBE-β-CD).[16][17] | Can interact with cell membranes and some assay components; may not be suitable for all derivatives. |
| Surfactants | Form micelles that encapsulate the compound.[18] | Effective at low concentrations. | Can have their own biological activity and may interfere with assays.[14] |
| Nanoparticle Formulations | Increase surface area and dissolution rate by reducing particle size. | Can significantly enhance bioavailability for in vivo studies. | More complex to prepare and characterize; may not be necessary for in vitro assays. |
Experimental Protocols
Protocol 1: Preparation and Solubilization of a Dibromobenzimidazole using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a stock solution and a working solution of a dibromobenzimidazole compound using HP-β-CD to enhance its aqueous solubility.
Materials:
-
Dibromobenzimidazole compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a 20% (w/v) HP-β-CD Solution:
-
Weigh 2g of HP-β-CD and dissolve it in 10mL of sterile, deionized water.
-
Warm the solution slightly (to ~37°C) and vortex until the HP-β-CD is completely dissolved.
-
Filter sterilize the solution using a 0.22 µm syringe filter.
-
-
Prepare a High-Concentration Dibromobenzimidazole Stock in DMSO:
-
Accurately weigh a small amount of your dibromobenzimidazole compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high concentration (e.g., 10-20 mM).[8]
-
Vortex vigorously and sonicate if necessary until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
-
Prepare the Aqueous Working Solution:
-
In a sterile microcentrifuge tube, add the desired volume of the 20% HP-β-CD solution.
-
While vortexing the HP-β-CD solution, add a small aliquot of the DMSO stock solution to achieve your final desired concentration. Note: It is crucial to add the DMSO stock to the cyclodextrin solution, not the other way around.
-
Continue to vortex for 5-10 minutes to allow for the formation of the inclusion complex.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use in your biological assay.
-
Self-Validating Check: To confirm that your compound is solubilized, you can centrifuge the final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If there is no pellet, it is a good indication that the compound is in solution.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly w
- Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
- Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly W
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI.
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.
- Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub.
- Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. JOCPR.
- Solubilization techniques used for poorly water-soluble drugs.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. MDPI.
- Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology.
- kinetic versus thermodynamic solubility tempt
- Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. Journal of Pharmaceutical Sciences & Research.
- Compound Management for Quantitative High-Throughput Screening.
- Technical Support Center: Troubleshooting Unexpected Results with [Compound]. Benchchem.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- DMSO in cell based assays. Scientist Solutions.
- Nonspecific Binding: Main Factors of Occurrence and Str
- Preparing Stock Solutions. PhytoTech Labs.
- Overcoming nonspecific binding challenges in PK assays. WuXi AppTec.
- Compound Handling Instructions. MCE.
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. Benchchem.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Troubleshooting Guide: Stock Solution Prepar
- Technical Support Center: Troubleshooting Compound X Solubility in Aqueous Buffer. Benchchem.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada.
- Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- How to eliminate non-specific binding?.
- Compound Precipitation in High-Concentration DMSO Solutions.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
- Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.
- Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf.
- Surface patches induce nonspecific binding and phase separ
- High-throughput precipitation inhibition screening across polymer...
- Troubleshooting Guide for Common Protein Solubility Issues.
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Benchchem.
- Physicochemical Characteristics of Dibromobenzimidazole Derivatives.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acu.edu.in [acu.edu.in]
- 7. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nathan.instras.com [nathan.instras.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemijournal.com [chemijournal.com]
- 17. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. A bioassay for the detection of benzimidazoles reveals their presence in a range of environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: 1H NMR of 4,6-Dibromo-1H-benzo[d]imidazole
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 4,6-Dibromo-1H-benzo[d]imidazole in DMSO-d6. It focuses on the critical differentiation between the 4,6-dibromo and 5,6-dibromo regioisomers—a common challenge in benzimidazole synthesis and quality control.
Executive Summary & Structural Context
In drug discovery, the regiochemistry of brominated benzimidazoles dictates downstream structure-activity relationships (SAR). The 4,6-dibromo isomer is asymmetric and thermodynamically distinct from the symmetric 5,6-dibromo isomer. Misidentification of these isomers is a frequent source of error in kinase inhibitor development.
This guide provides the spectral fingerprints required to unambiguously identify the 4,6-isomer, using the 5,6-isomer as a comparative control.
Structural Visualization & Numbering
The following diagram illustrates the specific numbering scheme and the meta-relationship between protons in the 4,6-isomer.
Caption: Structural comparison highlighting the symmetry difference. The 4,6-isomer lacks the C2-axis of symmetry found in the 5,6-isomer.
1H NMR Data Profile (DMSO-d6)
The following data represents the spectral signature of 4,6-dibromo-1H-benzo[d]imidazole. Note that chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content in DMSO.
Table 1: Chemical Shift Assignments (4,6-Dibromo Isomer)
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Structural Insight |
| NH | Pyrrolic NH | 12.8 – 13.2 | Broad Singlet | - | Highly dependent on dryness of DMSO and concentration. |
| H-2 | Imidazole CH | 8.30 – 8.35 | Singlet | - | Deshielded by adjacent N atoms and inductive effect of Br. |
| H-7 | Aromatic | 7.75 – 7.85 | Doublet (d) | ~1.8 – 2.0 | Meta coupling to H-5. Deshielded by N-lone pair anisotropy. |
| H-5 | Aromatic | 7.60 – 7.70 | Doublet (d) | ~1.8 – 2.0 | Meta coupling to H-7. Flanked by two Bromines (C4, C6).[1][2][3] |
Table 2: Comparative Analysis (vs. 5,6-Dibromo Isomer)
| Feature | 4,6-Dibromo (Target) | 5,6-Dibromo (Alternative) | Differentiation Logic |
| Symmetry | Asymmetric ( | Symmetric ( | The 5,6-isomer has a plane of symmetry averaging H4/H7. |
| Aromatic Region | Two distinct signals (H5, H7) | One signal (H4/H7 overlap) | Primary Diagnostic: Look for signal splitting. |
| Coupling Pattern | Meta-coupling ( | Singlet (Para-coupling is negligible) | 4,6-isomer shows clear meta splitting; 5,6-isomer appears as a singlet. |
| H-2 Shift | ~8.32 ppm | ~8.38 ppm | 5,6-isomer H2 is slightly more deshielded due to symmetry. |
Detailed Mechanistic Analysis
Substituent Effects & Assignment
The assignment of H5 and H7 in the 4,6-isomer is derived from substituent increment theory and confirmed by 2D NMR (NOESY/HMBC).
-
H-5 (The "Inside" Proton): Located between two bromine atoms (positions 4 and 6). While ortho-bromine is deshielding, the steric crowding and electron cloud density often result in H5 appearing slightly upfield relative to H7 in benzimidazole systems.
-
H-7 (The "Corner" Proton): Located ortho to Br(6) but adjacent to the imidazole nitrogen. The magnetic anisotropy of the imidazole ring typically pushes H7 further downfield.
Tautomerism in DMSO
Benzimidazoles undergo rapid annular tautomerism (N1-H
-
Fast Exchange: In wet DMSO or at room temperature, the H-NH proton exchanges rapidly. This makes the C-C bonds in the benzene ring average out if the molecule is symmetric.
-
Symmetry Breaking: Because the 4,6-substitution pattern is asymmetric, the tautomeric equilibrium does not restore symmetry. Therefore, H5 and H7 remain magnetically non-equivalent regardless of the tautomeric rate, preserving the distinct doublet patterns.
Experimental Protocol: Diagnostic Workflow
To confirm the identity of a synthesized batch, follow this self-validating protocol.
Step-by-Step Characterization
-
Sample Preparation:
-
Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6 .
-
Critical: Ensure the DMSO is dry (stored over molecular sieves) to observe the NH peak clearly.
-
-
Acquisition Parameters:
-
Scans: Minimum 16 (for high S/N on small aromatic couplings).
-
Acquisition Time: >3.0 seconds (to resolve small
couplings). -
Spectral Width: -2 to 14 ppm.
-
-
Data Processing:
-
Apply a window function (Gaussian or slight exponential, LB = 0.3 Hz).
-
Zoom in on the 7.0–8.0 ppm region.
-
-
Validation Logic (The "Decision Tree"):
Caption: Decision tree for distinguishing regioisomers based on aromatic splitting patterns.
Synthesis & Purification Context
Understanding the origin of the isomer aids in spectral interpretation.
-
Starting Material: Reaction of 3,5-dibromo-1,2-phenylenediamine with formic acid (or orthoformate) yields the 4,6-isomer.
-
Impurity Profile: If the starting diamine contained 4,5-dibromo-1,2-phenylenediamine (a common contaminant), the product will contain the 5,6-dibromo isomer.
-
Purification: The 4,6-isomer is generally more soluble in organic solvents (EtOAc/EtOH) than the 5,6-isomer due to the disruption of crystal packing symmetry.
References
-
Structural Assignment of Benzimidazoles
- Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid st
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Synthesis of Dibromobenzimidazoles
- Title: N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evalu
- Source: N
-
URL:[Link]
- Title: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
-
Regioselectivity in Benzimidazole Synthesis
Sources
Technical Guide: Mass Spectrometry Fragmentation of Dibromobenzimidazoles
Executive Summary
Dibromobenzimidazoles (DBBIs) represent a critical pharmacophore in modern drug development, particularly in the design of kinase inhibitors (e.g., CK2 inhibitors) and antiviral agents. However, their structural analysis presents a unique challenge: the synthesis of these compounds often yields regioisomers (e.g., 4,6-dibromo vs. 5,6-dibromo) that are difficult to distinguish by ¹H-NMR alone due to overlapping aromatic signals and solvent exchangeable protons.
This guide provides a definitive technical framework for identifying DBBIs using Mass Spectrometry (MS). Unlike generic spectral guides, we focus on the mechanistic causality of fragmentation—specifically how the unique isotopic signature of bromine combined with the stability of the benzimidazole core allows for precise structural elucidation. We compare Electron Ionization (EI) with Electrospray Ionization (ESI) and provide a self-validating protocol for differentiating positional isomers.
The Physics of Detection: Isotopic Signatures
Before analyzing fragmentation, the presence of a dibromobenzimidazole core is validated by its isotopic envelope. Unlike chlorinated or fluorinated analogs, the natural abundance of bromine isotopes (
Comparative Isotope Patterns (Theoretical Abundance)
| Halogen Substitution | M Peak ( | M+2 Peak ( | M+4 Peak ( | Diagnostic Ratio |
| Dibromo (Br | 51.0% | 100.0% | 49.0% | 1 : 2 : 1 |
| Monobromo (Br) | 100.0% | 97.3% | < 0.1% | 1 : 1 |
| Dichloro (Cl | 100.0% | 65.0% | 10.0% | 9 : 6 : 1 |
| Mixed (BrCl) | 76.0% | 100.0% | 24.0% | 3 : 4 : 1 |
Scientist's Note: In a low-resolution MS scan, if you do not see the 1:2:1 ratio at the molecular ion cluster, you do not have a dibromo-species. This is your first "Go/No-Go" quality gate.
Fragmentation Mechanisms & Pathways[1][2][3][4][5]
The fragmentation of benzimidazoles is governed by the high stability of the aromatic imidazole ring. Under Electron Ionization (70 eV), the molecular ion (
Pathway A: Radical Cleavage (The "Br" Loss)
The C-Br bond is weaker than the C-H or C-N bonds. The first major fragment is the loss of a bromine radical (
Pathway B: The "HCN" Loss (Ring Contraction)
A signature of benzimidazoles is the sequential loss of HCN (27 Da) or HNC. This usually occurs after the initial halogen loss or from the molecular ion if the ring is highly substituted.
Visualization of Fragmentation Workflow
The following diagram illustrates the competitive pathways for a generic 5,6-dibromobenzimidazole (
Figure 1: Mechanistic fragmentation tree for dibromobenzimidazole. The blue path represents the thermodynamically favored route under EI conditions.
Strategic Isomer Differentiation (4,x- vs. 5,6-Dibromo)
Distinguishing between 4,7-dibromobenzimidazole (proximal to NH) and 5,6-dibromobenzimidazole (distal/remote) is the most critical application of this guide.
The "Ortho Effect" Mechanism
In 4-substituted benzimidazoles, the bromine atom is sterically and electronically close to the N-H group (position 1) or the N-lone pair (position 3).
-
5,6-Isomer (Remote): The bromines are far from the nitrogen ring system. Fragmentation is dominated by simple C-Br cleavage.
-
4,7-Isomer (Proximal): The proximity of the Br to the N-H allows for a "pseudo-ortho" elimination of HBr (80/82 Da).
Diagnostic Rule:
If the mass spectrum shows a significant peak corresponding to
Experimental Protocols
To ensure reproducibility, follow this validated workflow. This protocol is designed to maximize the detection of diagnostic fragments.
A. Sample Preparation (Direct Infusion or GC-MS)[1]
-
Solvent: Methanol (HPLC grade). Avoid chlorinated solvents (DCM, Chloroform) to prevent Cl/Br exchange artifacts in the source.
-
Concentration: 10 µg/mL. High concentrations lead to dimerization
, obscuring the isotope pattern.
B. Instrument Parameters (EI-MS)
-
Source Temp: 230°C (High enough to prevent condensation, low enough to avoid thermal degradation before ionization).
-
Electron Energy: 70 eV (Standard for library comparison).[1][2]
-
Scan Range: m/z 40 – 400.[3]
C. Instrument Parameters (ESI-MS/MS)
-
Mode: Positive Ion
. -
Collision Energy (CID): Stepped energy (15, 30, 45 eV).
-
Why? Low energy preserves the molecular ion for isotope confirmation. High energy is required to break the aromatic C-Br bond for structural fingerprinting.
-
Performance Comparison: EI vs. ESI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Data | Fragment-rich spectrum. | Molecular ion |
| Isotope Clarity | Excellent (M+• radical cation). | Good, but can be complicated by adducts ( |
| Structural Insight | High. Direct observation of ring breakdown and Br loss. | Medium. Requires MS/MS (CID) to generate fragments. |
| Best Use Case | Initial structural elucidation and library matching.[4][5] | High-throughput screening and LC-coupled quantification. |
References
-
Hida, M. et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace.
-
BenchChem. (2025).[3] In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. (Analogous fragmentation patterns for brominated aromatics).
-
NIST Mass Spectrometry Data Center. Isotopic Compositions and Atomic Weights.
-
Doc Brown's Chemistry. Interpretation of mass spectra of brominated compounds.
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. uni-saarland.de [uni-saarland.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Vibrational Landscape of 4,6-Dibromo-1H-benzo[d]imidazole: An FTIR Spectral Analysis
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and powerful method for identifying functional groups and elucidating molecular structure. This guide delves into the characteristic FTIR spectral features of 4,6-Dibromo-1H-benzo[d]imidazole, offering a comparative analysis with related benzimidazole derivatives to aid in its unambiguous identification and characterization.
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of halogen substituents, such as bromine, onto the benzimidazole scaffold can significantly modulate these biological activities. Consequently, a thorough structural confirmation of these halogenated derivatives is a critical step in the drug discovery and development process.
This guide will provide an in-depth analysis of the expected FTIR characteristic peaks for 4,6-Dibromo-1H-benzo[d]imidazole. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established spectroscopic data for the parent benzimidazole and other halogenated analogs to predict and interpret its vibrational spectrum.
The Benzimidazole Backbone: A Vibrational Fingerprint
To understand the FTIR spectrum of 4,6-Dibromo-1H-benzo[d]imidazole, it is essential to first recognize the characteristic vibrations of the parent benzimidazole ring. The key functional groups and their typical absorption regions are:
-
N-H Stretching: The N-H bond of the imidazole ring typically exhibits a broad absorption band in the region of 3200-2800 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.
-
C-H Aromatic Stretching: The C-H stretching vibrations of the benzene ring are generally observed as a series of sharp bands in the 3100-3000 cm⁻¹ region.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system give rise to a series of characteristic absorptions in the 1650-1450 cm⁻¹ range. The C=N stretching of the imidazole ring is a key identifier.[1][2]
-
N-H Bending: The in-plane bending of the N-H bond can be found around 1600-1500 cm⁻¹.
-
C-N Stretching: The C-N stretching vibrations within the imidazole ring typically appear in the 1420-1300 cm⁻¹ region.[1]
-
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are prominent in the fingerprint region (900-650 cm⁻¹) and are highly indicative of the substitution pattern on the benzene ring.
The Influence of Dibromo Substitution: A Comparative Analysis
The introduction of two bromine atoms at the 4 and 6 positions of the benzimidazole ring will induce notable shifts in the vibrational frequencies and changes in the intensity of certain bands. By comparing with the spectra of benzimidazole and other halogenated derivatives, we can predict the following key features for 4,6-Dibromo-1H-benzo[d]imidazole:
| Functional Group | Expected Wavenumber (cm⁻¹) for 4,6-Dibromo-1H-benzo[d]imidazole | Comparison with Benzimidazole and Other Halogenated Derivatives |
| N-H Stretch | ~3200-2800 (broad) | The position and broadness will be similar to benzimidazole, indicating the presence of intermolecular hydrogen bonding. |
| C-H Aromatic Stretch | ~3100-3000 | The intensity of these bands may be reduced due to the fewer number of aromatic C-H bonds. |
| C=N Stretch | ~1620-1600 | Halogen substitution can cause a slight shift in the C=N stretching frequency.[3] |
| C=C Aromatic Stretch | ~1600-1450 | The pattern of these bands will be altered due to the change in symmetry and electronic effects of the bromine atoms. |
| C-N Stretch | ~1400-1350 | A shift in the C-N stretching frequency is expected due to the electron-withdrawing nature of the bromine atoms.[1] |
| C-Br Stretch | ~700-500 | The presence of strong absorption bands in this region is a direct indication of the C-Br bonds. The exact position will depend on the overall molecular structure. |
| C-H Out-of-Plane Bending | ~850-800 | The pattern of these bands is highly diagnostic of the substitution pattern. For a 1,2,3,5-tetrasubstituted benzene ring system, a characteristic pattern of bands is expected in this region. |
Key Takeaway: The most significant indicators for the successful synthesis of 4,6-Dibromo-1H-benzo[d]imidazole in an FTIR spectrum would be the presence of the characteristic N-H and C=N stretching bands of the benzimidazole core, coupled with the appearance of strong C-Br stretching vibrations and a distinct pattern of C-H out-of-plane bending that corresponds to the 4,6-disubstitution pattern.
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of 4,6-Dibromo-1H-benzo[d]imidazole, the following experimental protocol is recommended:
Figure 1: A generalized workflow for obtaining and analyzing the FTIR spectrum of a solid sample.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Take a small amount (1-2 mg) of the synthesized 4,6-Dibromo-1H-benzo[d]imidazole.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.[4]
-
-
Data Analysis:
-
Process the raw spectrum using the spectrometer's software. This may include baseline correction and smoothing.
-
Identify the wavenumbers of the major absorption bands.
-
Compare the observed peaks with the expected characteristic frequencies for the benzimidazole ring and C-Br bonds as outlined in the comparative table above.
-
Interpreting the Spectrum: A Self-Validating System
The trustworthiness of the spectral interpretation relies on a systematic approach. The presence of a combination of expected peaks, and the absence of peaks from starting materials, provides a strong validation of the compound's identity.
Figure 2: A logical flow for the interpretation of the FTIR spectrum of 4,6-Dibromo-1H-benzo[d]imidazole.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of novel benzimidazole derivatives. By understanding the characteristic vibrational frequencies of the benzimidazole core and the predictable influence of halogen substituents, researchers can confidently identify and characterize compounds such as 4,6-Dibromo-1H-benzo[d]imidazole. This guide provides a framework for both predicting the FTIR spectrum of this molecule and for interpreting experimental data, thereby ensuring the scientific integrity of research in the vital field of drug discovery.
References
-
ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]
-
ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... Retrieved from [Link]
-
MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supplementary Information Metal-organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives. Retrieved from [Link]
-
ACS Publications. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes | ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of Compound 1b. Retrieved from [Link]
-
PMC. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Retrieved from [Link]
-
Sondhi, S. M., et al. (n.d.). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Retrieved from [Link]
-
PMC. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]
-
PMC. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]
-
Angene. (n.d.). 4,6-Dibromo-1H-benzo[d]imidazole(CAS# 69038-75-1). Retrieved from [Link]
-
PMC. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Retrieved from [Link]
-
ACS Publications. (2022). Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor | ACS Omega. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[5][6]imidazo[1,2-d][1][5][7]triazine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis | Request PDF. Retrieved from [Link]
-
Chinese Journal of Chemical Physics. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2019). Fourier transform infrared spectroscopy (FTIR), a powerful tool for detection of various functional groups in Rusulla delica Fr.. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Retrieved from [Link]
-
El kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Benzimidazole(51-17-2) IR Spectrum [chemicalbook.com]
Verifying the Purity of 4,6-dibromobenzimidazole: A Comparative Guide to Melting Point Range Analysis and Advanced Techniques
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For heterocyclic compounds like 4,6-dibromobenzimidazole, which serve as crucial building blocks in the synthesis of bioactive molecules, ensuring high purity is paramount. This guide provides an in-depth comparison of traditional melting point range determination and modern analytical techniques for the verification of 4,6-dibromobenzimidazole purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower researchers in making informed decisions for their specific applications.
The Critical Role of Purity in Drug Discovery
The presence of impurities in a starting material such as 4,6-dibromobenzimidazole can have cascading effects throughout the drug development pipeline. These contaminants can lead to unforeseen side reactions, the formation of toxic byproducts, and a decrease in the overall yield of the desired active pharmaceutical ingredient (API). Furthermore, impurities can interfere with biological assays, leading to misleading structure-activity relationship (SAR) data and potentially the abandonment of promising lead compounds. Therefore, rigorous purity assessment is a non-negotiable aspect of quality control in both academic and industrial research settings.[1][2]
Melting Point Range: A Time-Honored Indicator of Purity
The melting point of a pure crystalline solid is a distinct physical property, characterized by a sharp transition from the solid to the liquid phase over a narrow temperature range (typically 0.5–1°C).[3] However, the introduction of impurities disrupts the uniform crystalline lattice structure.[4][5][6] This disruption weakens the intermolecular forces holding the solid together, resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range.[4][7][8][9] Consequently, a sharp and high melting point is a reliable qualitative indicator of high purity in a crystalline organic compound.[10][11]
Interpreting the Results
A narrow melting point range, typically less than 2°C, is indicative of a high degree of purity. Conversely, a broad melting range suggests the presence of impurities. The extent of the depression and broadening is often proportional to the amount of impurity present. By comparing the experimentally determined melting point range of a synthesized batch of 4,6-dibromobenzimidazole to that of a certified pure reference standard, a researcher can make a qualitative assessment of its purity.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a capillary-based melting point apparatus. This method is widely adopted due to its simplicity, speed, and minimal sample requirement.[10]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the 4,6-dibromobenzimidazole sample is completely dry and homogenous.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Finely crush the sample into a powder using a spatula. This ensures uniform packing and heat transfer.[11]
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample. A small amount of sample will be forced into the tube.
-
To pack the sample at the bottom of the tube, tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube onto a hard surface.
-
The packed sample should have a height of 2-3 mm for optimal results.[11]
-
-
Melting Point Apparatus Setup:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer is properly calibrated and positioned to accurately measure the temperature of the heating block.
-
-
Determination of Melting Range:
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.
-
Accurate Measurement: Allow the apparatus to cool. Set the heating rate to 1-2°C per minute, starting from a temperature approximately 10-15°C below the approximate melting point.[3] A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate.
-
Record the temperature at which the first drop of liquid appears (the initial melting point).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the final melting point).
-
The recorded melting range is the interval between these two temperatures.
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point range of 4,6-dibromobenzimidazole.
Advanced Purity Assessment: A Comparative Look
While melting point analysis is an excellent preliminary check, it is often insufficient for the stringent purity requirements of drug development. For a more quantitative and sensitive assessment, alternative analytical techniques are employed.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14] For purity analysis, DSC is based on the van't Hoff equation, which relates the melting point depression of a substance to the mole fraction of impurities.[12][13] The resulting thermogram provides a precise melting point and allows for the quantitative determination of purity, often with high accuracy for substances that are 90-100 mol% pure.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying the components of a mixture.[15][16][17] In the context of purity verification, an HPLC method is developed to separate 4,6-dibromobenzimidazole from any potential impurities, such as starting materials, byproducts, or degradation products.[18] The area under the peak corresponding to 4,6-dibromobenzimidazole in the chromatogram is proportional to its concentration. By comparing this to the total area of all peaks, a quantitative measure of purity can be obtained. The validation of an HPLC method according to guidelines from the International Council for Harmonisation (ICH) ensures its accuracy, precision, specificity, and robustness for its intended purpose.[19][20]
Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for the purity analysis of a moderately polar compound like 4,6-dibromobenzimidazole using RP-HPLC with UV detection. Method development and validation are critical for ensuring reliable results.[21]
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare two solvents for gradient elution:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Filter and degas both mobile phases to prevent pump and column blockage and to ensure a stable baseline.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of a high-purity 4,6-dibromobenzimidazole reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the test sample of 4,6-dibromobenzimidazole in the same manner and at the same concentration as the standard solution.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 analytical column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no carryover from previous analyses.
-
Inject the standard solution to determine the retention time and peak area of pure 4,6-dibromobenzimidazole.
-
Inject the sample solution.
-
Run a gradient elution program to separate the main compound from any potential impurities. A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
The UV detector should be set to a wavelength where 4,6-dibromobenzimidazole has strong absorbance (this can be determined by a UV scan).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram for the sample solution.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Workflow for HPLC Purity Analysis
Caption: Workflow for quantitative purity determination of 4,6-dibromobenzimidazole by HPLC.
Comparison of Purity Verification Methods
| Feature | Melting Point Range Determination | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Observation of solid-to-liquid phase transition temperature range. | Measurement of heat flow during melting, based on the van't Hoff equation.[12][13] | Chromatographic separation of components based on differential partitioning between mobile and stationary phases.[22] |
| Nature of Result | Qualitative to semi-quantitative. | Quantitative. | Quantitative. |
| Sensitivity | Low; insensitive to small amounts of impurities. | High; can detect low levels of impurities.[23] | Very high; can detect and quantify trace-level impurities. |
| Specificity | Low; cannot distinguish between different impurities. | Moderate; assumes impurities are soluble in the melt and insoluble in the solid. | High; can separate and identify individual impurities if standards are available.[19] |
| Sample Throughput | High. | Moderate. | Low to moderate, depending on run time. |
| Equipment Cost | Low. | High. | High. |
| Expertise Required | Low. | Moderate to high. | High. |
| Best For | Rapid, preliminary purity checks; verification of identity against a known standard.[1] | Accurate purity determination of highly pure crystalline substances; analysis of polymorphism.[14][24] | Purity profiling; identification and quantification of specific impurities; stability testing.[18] |
Best Practices and Recommendations
For the comprehensive purity verification of 4,6-dibromobenzimidazole, a tiered approach is recommended:
-
Initial Screening: Utilize melting point range determination as a rapid and cost-effective initial screen for all synthesized batches. A sharp melting range that is consistent with a reference standard provides a good first indication of purity.
-
Quantitative Analysis: For batches intended for use in sensitive applications such as biological screening or preclinical development, follow up with a more rigorous, quantitative method.
-
HPLC is the method of choice for routine quality control as it provides detailed information about the impurity profile.
-
DSC is an excellent orthogonal technique for the accurate purity determination of the final, highly purified compound.
-
-
Structural Confirmation: It is crucial to remember that these methods only assess purity. The identity and structure of the compound should always be confirmed using spectroscopic techniques such as NMR, IR, and Mass Spectrometry.[25][26][27][28]
By integrating these methods, researchers can establish a robust quality control system, ensuring the integrity of their scientific findings and the success of their drug discovery endeavors.
References
- Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. PerkinElmer.
- How do impurities affect the melting point of a substance? - TutorChase. TutorChase.
- 6.1C: Melting Point Theory - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- Why does impurity among solids lower the melting point? What happens on a molecular level that causes this effect? - Quora. (2021, October 20). Quora.
- Melting point - Wikipedia. Wikipedia.
- Purity Determination of Pharmaceuticals by Thermal Analysis. Mettler Toledo.
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM. (2023, April 25). ASTM International.
- Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Mettler Toledo.
- ASTM E794-06 - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. (2006, April 15). ASTM International.
- Effect of impurities on melting and boiling points - ECHEMI. ECHEMI.
- Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. Buchi.com.
- Effect of impurities on melting and boiling points - Chemistry Stack Exchange. (2021, May 2). Chemistry Stack Exchange.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
- Melting point determination.
- Melting and Crystallization Temperatures by Thermal Analysis | Testing Standard | WJE. WJE.
- E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis - ASTM. (2024, October 15). ASTM International.
- Differential Scanning Calorimeter (DSC) - Seven Star Pharma. Seven Star Pharma.
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
- "ASTM E794: 2024 Thermal Analysis for Melting Points" - BSB EDGE. BSB EDGE.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC. National Center for Biotechnology Information.
- Live qualification/validation of purity methods for protein products - Department of Computer Science. Department of Computer Science.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. European Medicines Agency.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. National Center for Biotechnology Information.
- Synthesis and Antioxidant Properties of New Benzimidazole Derivatives - ResearchGate. (2026, February 9). ResearchGate.
- Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents.
- A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7). Emery Pharma.
- synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated - IJNRD. (2023, December 12). IJNRD.
- Analytical Method Validation: Back to Basics, Part II | LCGC International. (2022, April 15). LCGC International.
- High-performance liquid chromatography (HPLC) | Chemistry | Research Starters - EBSCO. EBSCO.
- A Systemic Review on Benzimidazole Study - Quest Journals. Quest Journals.
- Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (2023, July 27). Moravek.
- Quality-Control Analytical Methods: High-Performance Liquid Chromatography.
- High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences - Preprints.org. (2024, September 1). Preprints.org.
- High Performance Liquid Chromatography - Sigma-Aldrich. Sigma-Aldrich.
- THF: CHEMISTRY OF THE BENZIMIDAZOLES ............................ .......
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC. (2022, January 18). National Center for Biotechnology Information.
- Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry. (2011, September 1). Arabian Journal of Chemistry.
Sources
- 1. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 2. cs.purdue.edu [cs.purdue.edu]
- 3. mt.com [mt.com]
- 4. tutorchase.com [tutorchase.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Melting point - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [store.astm.org]
- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 12. thermalsupport.com [thermalsupport.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. quercus.be [quercus.be]
- 15. High-performance liquid chromatography (HPLC) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 16. arlok.com [arlok.com]
- 17. preprints.org [preprints.org]
- 18. moravek.com [moravek.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. sevenstarpharm.com [sevenstarpharm.com]
- 25. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijnrd.org [ijnrd.org]
- 28. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
A Crystallographer's Guide to Tautomerism in Substituted Benzimidazoles: A Comparative Analysis of X-ray Diffraction Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold stands as a cornerstone of molecular design. Its derivatives are integral to a multitude of pharmaceuticals and functional materials.[1] A nuanced, yet critical, aspect of their solid-state chemistry is the phenomenon of prototropic tautomerism, which can profoundly influence a molecule's physicochemical properties, including solubility, stability, and receptor-binding affinity. This guide provides an in-depth, comparative analysis of substituted benzimidazole tautomers through the lens of single-crystal X-ray crystallography, offering both foundational knowledge and practical experimental insights for researchers in the field.
The Dynamic Nature of the Benzimidazole Core: Understanding Tautomerism
The benzimidazole ring system, a fusion of benzene and imidazole, possesses two nitrogen atoms within the five-membered ring. Prototropic tautomerism in these systems involves the migration of a proton between these two nitrogen atoms (N1 and N3), leading to two distinct, yet rapidly interconverting, isomers in solution.[2] However, in the highly ordered environment of a crystal lattice, one tautomer is often "frozen out" and predominates. The preferential crystallization of a single tautomer is dictated by a delicate interplay of intermolecular forces, most notably hydrogen bonding, and the steric and electronic effects of substituents on the benzimidazole core.[3]
For drug development professionals, understanding which tautomer is present in the solid state is paramount. Different tautomers can exhibit distinct biological activities and pharmacokinetic profiles. Furthermore, the potential for polymorphic forms, where the same compound crystallizes in different arrangements, can be linked to the presence of different tautomers, a phenomenon known as tautomeric polymorphism.[4]
Illuminating Tautomers: The Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) is an unparalleled technique for the unambiguous determination of molecular structures in the solid state.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can precisely map the three-dimensional arrangement of atoms, providing definitive evidence of bond lengths, bond angles, and intermolecular interactions.[6] This level of detail is essential for distinguishing between tautomers, which often differ only in the position of a single hydrogen atom and subtle changes in bond lengths within the imidazole ring.
The key crystallographic indicators of a specific tautomeric form in a substituted benzimidazole are:
-
Localization of the N-H proton: Direct observation of the hydrogen atom on either N1 or N3 in the electron density map is the most definitive evidence.
-
C-N bond lengths in the imidazole ring: The C2-N bond adjacent to the protonated nitrogen will exhibit more single-bond character and thus be slightly longer than the C2-N bond of the unprotonated, imine-type nitrogen, which has more double-bond character.
-
Intermolecular hydrogen bonding patterns: The protonated nitrogen atom acts as a hydrogen-bond donor, and the resulting hydrogen-bonding network provides crucial secondary evidence for the tautomeric form.
Experimental Workflow: From Powder to Structure
The journey from a synthesized benzimidazole derivative to its detailed crystal structure is a meticulous process. The following workflow outlines the key experimental stages.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: Crystallization and Data Collection
1. Synthesis and Purification:
-
The substituted benzimidazole derivative is synthesized according to established literature procedures.
-
Purification is critical to obtaining high-quality crystals. Recrystallization from a suitable solvent is a common and effective method. The purity of the compound should be verified by techniques such as NMR spectroscopy and mass spectrometry.
2. Single Crystal Growth:
-
The choice of crystallization technique is crucial and often requires screening of various conditions to yield diffraction-quality single crystals.[7]
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
-
-
Different solvents and combinations of solvents should be explored to influence the crystal packing and potentially isolate different polymorphs or tautomers.[8]
3. X-ray Diffraction Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.
-
At each orientation, the diffraction pattern is recorded.
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using computational methods, such as direct methods or Patterson methods.
-
The atomic positions and thermal parameters are then refined against the experimental data to achieve the best possible fit, resulting in a detailed and accurate three-dimensional model of the molecule.
Comparative Analysis of Substituted Benzimidazole Tautomers
While the isolation of two distinct tautomers of the same substituted benzimidazole as separate, stable crystalline forms is a rare event, the analysis of closely related derivatives and polymorphs provides invaluable insights.[4] Here, we compare the crystallographic data of two common classes of substituted benzimidazoles: 2-mercaptobenzimidazoles and 2-alkyl-substituted benzimidazoles.
Case Study 1: 2-Mercaptobenzimidazole - The Predominance of the Thione Form
2-Mercaptobenzimidazole can theoretically exist in two tautomeric forms: the thione form and the thiol form. However, numerous crystallographic studies have consistently shown that the thione tautomer is the overwhelmingly preferred form in the solid state.[9][10]
Caption: Thione-thiol tautomerism in 2-mercaptobenzimidazole.
Table 1: Comparison of Idealized Bond Lengths in Thione vs. Thiol Tautomers
| Feature | Thione Tautomer | Thiol Tautomer | Rationale for Distinction |
| C2-S Bond | Shorter (double bond character) | Longer (single bond character) | The C=S double bond in the thione form is significantly shorter than the C-S single bond in the thiol form. |
| C2-N1/N3 Bonds | Longer (single bond character) | One shorter (C=N), one longer (C-N) | In the thione form, both C2-N bonds are essentially single bonds. In the thiol form, one C2-N bond has double bond character (imine) while the other is a single bond. |
| N-H Position | On N1 and N3 | On one nitrogen and the sulfur atom | The proton is located on the nitrogen atoms in the thione form and on the sulfur atom in the thiol form. |
| Hydrogen Bonding | N-H···S hydrogen bonds are common | N-H···N or S-H···N hydrogen bonds | The hydrogen bonding pattern reflects the location of the acidic protons. |
Experimental data from X-ray crystallography consistently reveals a C2-S bond length indicative of a double bond and the presence of protons on both N1 and N3, unequivocally confirming the thione structure in the solid state. Theoretical calculations also support the greater thermodynamic stability of the thione tautomer.[3]
Case Study 2: Polymorphism and Hydrogen Bonding in 2-Ethyl-1H-benzimidazole
A study on 2-ethyl-1H-benzimidazole revealed the existence of two polymorphic forms, highlighting how different crystallization conditions can lead to distinct crystal packing and hydrogen-bonding motifs.[11] While both polymorphs crystallize as the same tautomer, the arrangement of the molecules in the crystal lattice differs.
Polymorph (3a):
-
Obtained from dichloromethane/hexane solutions.
-
Contains two independent molecules in the asymmetric unit, one of which is disordered.
Polymorph (3c):
-
Obtained from dichloromethane/hexane solutions.
-
Contains one molecule in the asymmetric unit.
A third form (3b) was obtained by cooling polymorph (3a), involving an order-disorder transition and a change in the hydrogen-bonding scheme. This demonstrates that even for a single tautomer, the supramolecular assembly can be manipulated, which is a critical consideration in drug formulation and materials engineering.
Conclusion and Outlook
The tautomeric state of substituted benzimidazoles in the solid phase is a crucial determinant of their physical and biological properties. Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise tautomeric form and the intricate details of the crystal packing. While the isolation of distinct tautomeric polymorphs remains a crystallographic challenge, the analysis of existing crystal structures provides a clear framework for understanding the factors that govern tautomer preference.
For researchers in drug development and materials science, a thorough crystallographic investigation of novel benzimidazole derivatives is not merely an academic exercise but a fundamental step in characterizing and optimizing the solid-state properties of these versatile molecules. The insights gained from such studies are essential for rational drug design, formulation development, and the engineering of advanced materials with tailored functionalities.
References
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). AZoM.com. [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]
-
Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009). Organic Process Research & Development. [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (n.d.). PMC. [Link]
-
Pharmaceutical Crystallization in drug development. (2024). Syrris. [Link]
-
NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2021). INNOVATIVE RESEARCH IN SCIENCE. [Link]
-
Benzimidazole | Encyclopedia MDPI. (2022). MDPI. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journals. [Link]
-
(PDF) Crystal and molecular structures of two 1H-2-substituted benzimidazoles. (2025). ResearchGate. [Link]
-
(a) Tautomeric molecular structures of 2-mercaptobenzimidazole. (b) The... (n.d.). ResearchGate. [Link]
-
(PDF) Tautomerism and isomerism in some antitrichinellosis active benzimidazoles: Morphological study in polarized light, quantum chemical computations. (2025). ResearchGate. [Link]
-
Syntheses, crystal structures and Hirshfeld surface analyses of bis(2-mercaptobenzimidazole)bromo. (2022). IUCr Journals. [Link]
-
A to Z of polymorphs related by proton transfer. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
Taming Tautomerism in Organic Crystal Structure Prediction. (n.d.). ChemRxiv. [Link]
-
Keto-enol tautomerism in the development of new drugs. (2024). Frontiers. [Link]
-
Tautomers of benzimidazole moiety.1. (n.d.). ResearchGate. [Link]
-
Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy-benzaldehyde/naphthaldehyde with 1,2-Phenylenediamine and 4-Aminophenyl Ether. (2013). Asian Journal of Chemistry. [Link]
Sources
- 1. NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - IJPRS [ijprs.com]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. A to Z of polymorphs related by proton transfer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. syrris.com [syrris.com]
- 9. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
